molecular formula C18H20N6OS B1669385 Cyc-116 CAS No. 693228-63-6

Cyc-116

Cat. No.: B1669385
CAS No.: 693228-63-6
M. Wt: 368.5 g/mol
InChI Key: GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYC116 is a novel anticancer compound with a unique target profile involving both cell cycle and angiogenesis inhibition mechanisms. In preclinical studies, CYC116 has demonstrated antitumor activity in both solid tumors and hematological cancers. Cyclacel's small molecule investigational drug, CYC116, is the third orally-available Cyclacel drug to enter development, which demonstrated anticancer activity with a mechanism consistent with inhibition of Aurora kinase.
CYC-116 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693228-63-6
Record name CYC-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-116
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Effects of Cyc-116 on Mitotic Progression and Cytokinesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Cyc-116, a potent Aurora kinase inhibitor, impacts cell division. It delves into the compound's effects on the intricate processes of mitotic progression and cytokinesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound is a novel, ATP-competitive small molecule inhibitor that primarily targets Aurora kinases A and B, and to a lesser extent, Aurora C.[1][2] These serine/threonine kinases are critical regulators of various stages of mitosis and cytokinesis.[1][3] By binding to the ATP-binding pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to a cascade of downstream effects that disrupt cell division. The anti-proliferative activity of this compound is directly linked to the modulation of Aurora A and B, which manifests as the inhibition of Aurora autophosphorylation and a reduction in the phosphorylation of histone H3.[4]

Beyond its primary targets, this compound also demonstrates inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a potential dual role in targeting both mitosis and angiogenesis.[1][2][4] It also shows activity against FMS-like tyrosine kinase-3 (Flt-3) and certain Src-family kinases like Src and Lck.[1][5] However, it displays over 50-fold greater potency for Aurora kinases compared to cyclin-dependent kinases (CDKs) and has no significant effect on other kinases such as PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, and SAPK2A.[4]

Quantitative Data: Inhibitory Activity and Cytotoxicity

The potency of this compound has been quantified across various kinase assays and cell lines. The following tables summarize these key metrics for easy comparison.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseInhibition MetricValue (nM)
Aurora AKi8.0[4]
Aurora BKi9.2[4]
Aurora AIC5044[1][2]
Aurora BIC5019[1][2]
Aurora CIC5069[2]
VEGFR2Ki44[4]
VEGFR2IC5069[2]

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myelogenous Leukemia34[4]

Note: this compound has demonstrated a broad spectrum of potent cytotoxic activity against various cultured human tumor cells, with leukemia, pancreatic, and non-small cell lung cancer appearing particularly sensitive.[1]

Impact on Mitotic Progression

The inhibition of Aurora kinases by this compound leads to a series of defects in mitotic progression. Aurora A is essential for centrosome maturation and the formation of a proper mitotic spindle, while Aurora B, a component of the chromosomal passenger complex, is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.[1]

Treatment of cancer cells with this compound results in a distinct phenotype characterized by:

  • Delayed Entry into Mitosis : Cells experience a delay in the G2/M transition.[1][2]

  • Defective Spindle Formation : Inhibition of Aurora A disrupts normal tubulin polymerization and centrosome function, leading to aberrant mitotic spindles.[1][2]

  • Spindle Checkpoint Inactivation : The proper functioning of the spindle assembly checkpoint, which prevents anaphase onset until all chromosomes are correctly attached to the spindle, is compromised.[1]

These mitotic defects prevent the proper alignment and segregation of chromosomes, setting the stage for subsequent failures in cell division.

Mitotic_Progression_Pathway Signaling Pathway: this compound's Effect on Mitosis cluster_G2 G2 Phase cluster_M Mitosis cluster_Inhibitor Signaling Pathway: this compound's Effect on Mitosis cluster_Kinases Signaling Pathway: this compound's Effect on Mitosis G2_Phase G2 Phase Cell Prophase Prophase: Centrosome Maturation Spindle Formation G2_Phase->Prophase Mitotic Entry Metaphase Metaphase: Chromosome Alignment Prophase->Metaphase Defects Defective Spindle Delayed Mitotic Entry Checkpoint Inactivation Prophase->Defects Anaphase Anaphase: Chromosome Segregation Metaphase->Anaphase Metaphase->Defects Cyc116 This compound AuroraA Aurora A Cyc116->AuroraA Inhibits AuroraB Aurora B Cyc116->AuroraB Inhibits AuroraA->Prophase Regulates AuroraB->Metaphase Ensures proper attachment

Caption: this compound inhibits Aurora A/B, disrupting mitotic progression.

Impact on Cytokinesis

Cytokinesis is the final stage of cell division where the cytoplasm is divided to form two distinct daughter cells. Aurora B plays an indispensable role in this process, particularly in the formation and function of the contractile ring.

The inhibition of Aurora B by this compound is the primary cause of cytokinesis failure.[1][4] This failure prevents the final separation of the dividing cell, leading to significant cellular abnormalities:

  • Polyploidy : Cells that fail cytokinesis but have replicated their DNA end up with multiple sets of chromosomes (e.g., 4N, 8N).[2][4]

  • Multinucleation : The formation of cells with more than one nucleus is a common outcome.[1]

  • Cell Death : Ultimately, the gross genomic instability caused by failed mitosis and cytokinesis triggers apoptotic pathways, leading to cell death.[1][2][4]

This sequence of events—mitotic slippage followed by cytokinesis failure and subsequent cell death—is a hallmark of treatment with Aurora B inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Objective: To determine the inhibitory concentration (IC50) or dissociation constant (Ki) of this compound against purified kinases.

Protocol (Aurora A Example):

  • Reaction Setup: Kinase assays are typically performed in a 25 μL reaction volume containing 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, and 1 mM Na3VO4.[4]

  • Enzyme Preparation: Recombinant Aurora A kinase is diluted in a buffer (e.g., 20 mM Tris/HCl, pH 8, with 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35).[4]

  • Substrate: A suitable peptide substrate, such as kemptide (10 μg), is included in the reaction.[4]

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

  • Reaction Initiation: The reaction is started by adding a Mg/ATP mix (15 mM MgCl2, 100 μM ATP) containing a radioactive label, such as γ-32P-ATP.[4]

  • Incubation: The reaction is incubated at 30°C for 30 minutes.[4]

  • Termination: The reaction is stopped by adding 25 μL of 75 mM H3PO4.[4]

  • Detection: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To measure the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Human tumor cells (e.g., MV4-11, A2780, HT-29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[4]

  • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting viability against drug concentration.[4]

Experimental_Workflow Experimental Workflow: Assessing this compound Effects cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Analysis cluster_results Data Output KinaseAssay Kinase Assay (Aurora A/B) IC50 Determine IC50/Ki KinaseAssay->IC50 CellLines Select Cancer Cell Lines MTT Proliferation (MTT Assay) CellLines->MTT FACS Cell Cycle Analysis (Flow Cytometry) CellLines->FACS Microscopy Phenotype Analysis (Immunofluorescence) CellLines->Microscopy MTT->IC50 Phenotype Observe Mitotic Defects & Cytokinesis Failure FACS->Phenotype Microscopy->Phenotype Xenograft Tumor Xenograft Models IHC Immunohistochemistry (p-H3, Ploidy) Xenograft->IHC Efficacy Measure Tumor Growth Inhibition IHC->Efficacy

Caption: Workflow for evaluating this compound from kinase to in vivo models.

Conclusion

This compound is a potent dual inhibitor of Aurora kinases and VEGFR2 that profoundly disrupts cell division. Its mechanism of action is centered on the inhibition of Aurora A and B, leading to a cascade of mitotic failures including defective spindle formation, chromosome misalignment, and ultimately, an inability to complete cytokinesis. This results in the formation of polyploid, multinucleated cells that are destined for apoptosis. The comprehensive data gathered from in vitro and cellular assays confirm its targeted effect on mitotic progression and cytokinesis, highlighting its potential as a therapeutic agent in oncology. Further research and clinical evaluation are necessary to fully elucidate its therapeutic benefits.[1][6]

References

Cyc-116's Role in Inducing Polyploidy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cyc-116 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both cell cycle progression and angiogenesis.[1] As a potent inhibitor of Aurora kinases A, B, and C, this compound disrupts critical mitotic processes, leading to cytokinesis failure, induction of polyploidy, and subsequent cell death in cancer cells.[2][3] Additionally, its inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) contributes to an anti-angiogenic effect, further enhancing its anti-tumor potential.[2][3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, experimental protocols for studying its effects, and the signaling pathways involved in this compound-induced polyploidy.

Core Mechanism: Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis and cytokinesis.[2] Aurora A is involved in centrosome maturation and mitotic spindle formation, while Aurora B, a key component of the chromosomal passenger complex, is critical for chromosome segregation and cytokinesis.[3][4] Upregulation of these kinases is frequently observed in various cancers, making them attractive therapeutic targets.[3][4]

This compound functions as an ATP-competitive inhibitor of Aurora kinases.[3] By potently inhibiting Aurora A and B, it induces a cascade of mitotic failures:

  • Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora B inhibition is the reduction of phosphorylation on Serine 10 of histone H3, a key event for chromosome condensation and segregation.[2][5]

  • Defective Spindle Formation: Inhibition of Aurora A disrupts the proper formation and function of the mitotic spindle.[3]

  • Cytokinesis Failure: The primary mechanism leading to polyploidy is the inhibition of cytokinesis. Cells complete mitosis but fail to divide into two daughter cells, resulting in a single cell with a doubled (or quadrupled) set of chromosomes (endoreduplication).[3][5]

  • Induction of Polyploidy and Apoptosis: The resulting polyploid cells are often multinucleated and genetically unstable, which ultimately triggers programmed cell death (apoptosis).[3][4]

This process is independent of p53 status, as this compound was shown to induce polyploidy in both p53+/+ and p53−/− HCT116 colon cancer cell lines.[6]

G cluster_0 Normal Mitosis & Cytokinesis cluster_1 Effect of this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis CytokinesisFailure Cytokinesis Failure Telophase->CytokinesisFailure Daughter 2 Diploid Daughter Cells Cytokinesis->Daughter AuroraB Aurora Kinase B (Active) H3 Histone H3 AuroraB->H3 Phosphorylates pH3 p-Histone H3 (Ser10) H3->pH3 pH3->Metaphase Enables Proper Chromosome Alignment Cyc116 This compound InhibitedAuroraB Aurora Kinase B (Inhibited) Cyc116->InhibitedAuroraB Inhibits InhibitedAuroraB->H3 Blocks Phosphorylation InhibitedAuroraB->CytokinesisFailure Causes Polyploidy Polyploid Cell (≥4N DNA) CytokinesisFailure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Leads to G cluster_analysis Downstream Analysis Start Start: Cancer Cell Culture (e.g., HCT116) Plate Plate Cells and Allow Adherence Start->Plate Prepare Prepare this compound and Vehicle (DMSO) Working Solutions Plate->Prepare Treat Treat Cells with This compound or Vehicle (e.g., 1µM for 48h) Prepare->Treat Incubate Incubate at 37°C Treat->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Flow Flow Cytometry (Cell Cycle/Ploidy) Harvest->Flow DNA Content Western Western Blot (Biomarker Analysis) Harvest->Western Protein Levels Microscopy Microscopy (Morphology) Harvest->Microscopy Cell Shape G cluster_mitosis Mitotic Inhibition cluster_angiogenesis Angiogenesis Inhibition Cyc116 This compound Aurora Aurora Kinases (A, B, C) Cyc116->Aurora VEGFR2 VEGFR2 Cyc116->VEGFR2 Polyploidy Polyploidy & Cell Death Aurora->Polyploidy Inhibition leads to Tumor Anti-Tumor Activity Polyploidy->Tumor Angiogenesis Reduced Tumor Angiogenesis VEGFR2->Angiogenesis Inhibition leads to Angiogenesis->Tumor

References

Cyc-116: A Dual Inhibitor of Aurora Kinases and VEGFR2 with Potent Anti-Leukemia and Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Executive Summary

Cyc-116 is a novel, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent activity against Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like Tyrosine Kinase 3 (FLT3). This dual mechanism of action, targeting both cell cycle progression and angiogenesis, has positioned this compound as a compound of interest in the development of anti-cancer therapeutics. Preclinical studies have demonstrated its broad-spectrum cytotoxic activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the preclinical activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis.[1][2] Aurora A is essential for centrosome maturation and spindle formation, while Aurora B is a key component of the chromosomal passenger complex, crucial for chromosome segregation and cytokinesis.[2] Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Concurrently, angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF/VEGFR2 signaling pathway.[2] FLT3 is a receptor tyrosine kinase that, when mutated, is a driver of leukemogenesis, particularly in Acute Myeloid Leukemia (AML).[2]

This compound's ability to simultaneously target these distinct but critical pathways in cancer progression underscores its therapeutic potential.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of key kinases involved in cell division and angiogenesis.

  • Inhibition of Aurora Kinases: this compound potently inhibits Aurora kinases A and B, leading to a cascade of mitotic disruptions.[1][2] This includes defective spindle formation, inactivation of the spindle checkpoint, and inhibition of cytokinesis.[1][2] The cellular consequence is the generation of polyploid, multinucleated cells that subsequently undergo apoptosis.[1][2] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation of its substrate, histone H3 at serine 10.

  • Inhibition of VEGFR2: By inhibiting VEGFR2, this compound disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor-associated angiogenesis.[2]

  • Inhibition of FLT3: this compound's activity against FLT3 suggests its potential therapeutic utility in leukemias driven by FLT3 mutations.[2][3]

Data Presentation: In Vitro and In Vivo Activity

Kinase Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been determined in cell-free assays.

Kinase TargetInhibition (Ki)
Aurora A8.0 nM[1][3]
Aurora B9.0 nM[1][3]
VEGFR244 nM[1][3]
FLT344 nM[3]
In Vitro Anti-Proliferative Activity in Leukemia Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of human leukemia cell lines.

Cell LineLeukemia TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia (AML)0.034[1][3]
K562Chronic Myeloid Leukemia (CML)1.375[3]
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)0.471[3]
HL-60Acute Promyelocytic Leukemia (APL)0.372[3]
In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines

This compound has shown broad-spectrum activity against a variety of solid tumor cell lines.

Cell LineTumor TypeIC50 (µM)
NCI-H460Non-Small Cell Lung Cancer0.681[3]
HCT-116Colorectal Carcinoma0.34[3]
HT29Colorectal Adenocarcinoma0.725[3]
Colo205Colorectal Adenocarcinoma0.241[3]
BxPC3Pancreatic Adenocarcinoma1.626[3]
Mia-Paca-2Pancreatic Carcinoma0.308[3]
HuPT4Pancreatic Adenocarcinoma0.775[3]
MCF7Breast Adenocarcinoma0.599[3]
HeLaCervical Adenocarcinoma0.59[3]
A2780Ovarian Carcinoma0.151[3]
Saos-2Osteosarcoma0.110[3]
MessaUterine Sarcoma0.09[3]
In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound has been evaluated in various xenograft models.

Tumor ModelTreatmentOutcome
Murine Leukemia ModelsOral administrationIncreased life span[2]
NCI-H460 (NSCLC) Xenograft75 mg/kg q.d. (oral, 5 days)2.3 days tumor growth delay[1]
NCI-H460 (NSCLC) Xenograft100 mg/kg q.d. (oral, 5 days)5.8 days tumor growth delay[1]
Pancreatic Cancer Xenografts-Reductions in tumor growth observed[2]
Colorectal Cancer Xenografts-Reductions in tumor growth observed[2]

Note: Specific quantitative data for pancreatic and colorectal cancer xenograft models were not detailed in the reviewed literature.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for determining the anti-proliferative activity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human leukemia or solid tumor cell lines

  • This compound

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO)[1]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C.[1]

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using appropriate software.

Immunohistochemistry (IHC) for Phospho-Histone H3

This protocol provides a general method for detecting the inhibition of Aurora B kinase activity by assessing the phosphorylation of histone H3 in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibody: Rabbit anti-phospho-histone H3 (Ser10)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Wash buffers (e.g., PBS or TBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-phospho-histone H3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the slides and apply the DAB substrate solution until the desired brown color develops.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the level and localization of phospho-histone H3 staining.

Flow Cytometry for Cell Cycle Analysis

This protocol describes a general method for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the >4N DNA content population is indicative of polyploidy.

Signaling Pathways and Experimental Workflows

This compound Signaling Inhibition

Cyc_116_Signaling cluster_cyc116 This compound cluster_aurora Mitosis cluster_vegfr Angiogenesis cluster_flt3 Leukemogenesis Cyc116 This compound Aurora Aurora Kinases (A, B) Cyc116->Aurora VEGFR2 VEGFR2 Cyc116->VEGFR2 FLT3 FLT3 Cyc116->FLT3 Mitosis Mitotic Progression pH3 Histone H3 (Ser10) Phosphorylation Polyploidy Polyploidy & Apoptosis Angiogenesis Angiogenesis TumorGrowth Tumor Growth Proliferation Leukemic Cell Proliferation LeukemiaProgression Leukemia Progression

Caption: this compound inhibits Aurora kinases, VEGFR2, and FLT3 signaling pathways.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Cancer Cell Lines (Leukemia & Solid Tumor) treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (72-96h) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 Determine IC50 (Anti-proliferative Activity) mtt->ic50 polyploidy Assess Polyploidy & Apoptosis flow->polyploidy

Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow start Xenograft Model (e.g., NCI-H460 in mice) treatment Oral Administration of this compound start->treatment monitoring Monitor Tumor Growth & Animal Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight Immunohistochemistry (pHH3) monitoring->endpoint efficacy Determine Anti-Tumor Efficacy endpoint->efficacy

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Clinical Development

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT00560716). This study was designed to assess the safety, tolerability, and pharmacokinetics of orally administered this compound. The trial has been terminated, and as of the date of this guide, the results have not been formally published.

Conclusion

This compound is a potent dual inhibitor of Aurora kinases and VEGFR2, with additional activity against FLT3. Its ability to disrupt mitosis and angiogenesis provides a strong rationale for its development as an anti-cancer agent. Preclinical data have consistently demonstrated its efficacy in a broad range of leukemia and solid tumor models. Further investigation, including the full disclosure of clinical trial results, will be crucial in determining the future therapeutic role of this compound.

References

The Inhibitory Profile of Cyc-116 on Fyn Kinase in Mast Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Cyc-116, a small molecule inhibitor, on Fyn kinase within the context of mast cell signaling and activation. The data and methodologies presented are collated from published research to serve as a comprehensive resource for investigating mast cell-mediated inflammatory and allergic responses.

Quantitative Inhibitory Profile of this compound in Mast Cells

This compound has been demonstrated to be a potent inhibitor of mast cell activation and function. Its inhibitory activities are quantified by its half-maximal inhibitory concentration (IC50) for key mast cell responses, including degranulation and the secretion of pro-inflammatory cytokines.[1][2]

ParameterCell TypeStimulantIC50 Value (µM)Reference
Degranulation (β-hexosaminidase release)Bone Marrow-Derived Mast Cells (BMMCs)Antigen~1.42[1][2][3]
TNF-α SecretionBone Marrow-Derived Mast Cells (BMMCs)Antigen~1.10[1][2][3]
IL-6 SecretionBone Marrow-Derived Mast Cells (BMMCs)Antigen~1.24[1][2][3]

In addition to its in vitro activity, this compound has shown efficacy in vivo, inhibiting passive cutaneous anaphylaxis with a half-maximal effective dose (ED50) of approximately 22.5 mg/kg.[1][2][4]

Mechanism of Action: Targeting the Fyn Kinase Signaling Pathway

This compound exerts its inhibitory effects on mast cells by directly targeting Fyn kinase, a member of the Src family of protein tyrosine kinases.[1][5] Fyn kinase is a critical initiator of the downstream signaling cascade following the aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface.[6][7][8][9] By inhibiting Fyn, this compound effectively blocks the subsequent phosphorylation and activation of key signaling molecules.[1][2]

The inhibitory cascade initiated by this compound includes the suppression of Syk kinase activation and the subsequent phosphorylation of downstream signaling proteins such as LAT, PLCγ, Akt, and MAP kinases.[1][2][3] This comprehensive blockade of the Fyn-mediated signaling pathway ultimately leads to the observed inhibition of mast cell degranulation and cytokine production.[1]

The following diagram illustrates the Fyn kinase signaling pathway in mast cells and indicates the point of inhibition by this compound.

Fyn_Signaling_Pathway Antigen Antigen FcεRI FcεRI Antigen->FcεRI Fyn Fyn FcεRI->Fyn Syk Syk Fyn->Syk Cyc116 This compound Cyc116->Fyn LAT LAT Syk->LAT PLCγ PLCγ Syk->PLCγ MAPK MAP Kinases Syk->MAPK LAT->PLCγ PI3K PI3K LAT->PI3K Ca_Mobilization Ca²⁺ Mobilization PLCγ->Ca_Mobilization Akt Akt PI3K->Akt Cytokine_Production Cytokine Production Akt->Cytokine_Production MAPK->Cytokine_Production Degranulation Degranulation Ca_Mobilization->Degranulation

Fyn Kinase Signaling Pathway and this compound Inhibition Point.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the inhibitory profile of this compound on Fyn kinase in mast cells.

Mast Cell Culture and Stimulation

Bone Marrow-Derived Mast Cells (BMMCs) are the primary cell type used for these studies.

  • Generation of BMMCs : Bone marrow cells are harvested from the femurs of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL of IL-3 and stem cell factor (SCF).

  • Sensitization : After 4-6 weeks of culture, mature BMMCs are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Stimulation : Sensitized cells are washed and then stimulated with DNP-human serum albumin (HSA) antigen to induce degranulation and cytokine release.

Degranulation Assay (β-hexosaminidase Release)

Degranulation is quantified by measuring the release of the granular enzyme β-hexosaminidase.

  • Cell Treatment : Sensitized BMMCs are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.

  • Antigen Stimulation : Cells are then stimulated with antigen for 15 minutes.

  • Quantification : The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells).

Cytokine Secretion Assay (ELISA)

The levels of secreted cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Treatment and Stimulation : Sensitized BMMCs are pre-treated with this compound and subsequently stimulated with antigen for a specified period (e.g., 4-6 hours).

  • Sample Collection : The cell culture supernatant is collected.

  • ELISA Procedure : The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

Western blotting is employed to assess the phosphorylation status of key signaling proteins in the Fyn kinase pathway.

  • Cell Lysis : Following treatment with this compound and antigen stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Fyn, Syk, LAT, PLCγ, Akt, and MAP kinases.

  • Detection : After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound.

Experimental_Workflow Start Sensitized BMMCs Preincubation Pre-incubation with this compound or Vehicle Control Start->Preincubation Stimulation Antigen Stimulation Preincubation->Stimulation Endpoint Endpoint Analysis Stimulation->Endpoint DegranulationAssay Degranulation Assay (β-hexosaminidase) Endpoint->DegranulationAssay ELISA Cytokine ELISA (TNF-α, IL-6) Endpoint->ELISA WesternBlot Western Blot (Phospho-proteins) Endpoint->WesternBlot

General Experimental Workflow for Evaluating this compound Inhibition.

Summary and Future Directions

This compound has been identified as a potent inhibitor of mast cell activation through the direct targeting of Fyn kinase.[1] The quantitative data and mechanistic insights presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for mast cell-mediated disorders, such as allergic rhinitis and atopic dermatitis.[1][2] Future research should focus on the broader selectivity profile of this compound against other kinases, its pharmacokinetic and pharmacodynamic properties in more detail, and its long-term safety profile. The detailed experimental protocols provided herein offer a standardized approach for researchers to build upon these initial findings and further explore the therapeutic potential of Fyn kinase inhibition in allergic and inflammatory diseases.

References

Methodological & Application

Application Note: Preparation of Cyc-116 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyc-116 is a potent, orally bioavailable small molecule inhibitor targeting Aurora kinases A and B, which are critical regulators of mitosis. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Flt-3, and Src kinases, implicating it in both cell cycle control and anti-angiogenesis. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

Proper stock solution preparation begins with understanding the fundamental properties of the compound. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₆OS
Molecular Weight 368.46 g/mol
CAS Number 693228-63-6
Appearance Solid powder
Solubility DMSO: ≥15 mg/mL (up to 65.13 mM)
Water: Insoluble
Ethanol: Insoluble
Purity ≥98%

Mechanism of Action: Signaling Pathway

This compound primarily functions by inhibiting Aurora kinases A and B, which are essential for proper mitotic progression. This inhibition leads to defects in centrosome separation, spindle formation, and the spindle assembly checkpoint. The ultimate result is a failure of cytokinesis, leading to polyploidy and subsequent apoptotic cell death.

Cyc116_Pathway cluster_0 Cellular Process cluster_1 Cellular Outcome Cyc116 This compound Aurora Aurora Kinase A/B Cyc116->Aurora pHH3 Histone H3 Phosphorylation Aurora->pHH3 Mitosis Mitotic Progression (Spindle Formation) Aurora->Mitosis Arrest Polyploidy & Cell Cycle Arrest Mitosis->Arrest Failure Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound via Aurora kinase inhibition.

Experimental Protocols

The following protocols detail the preparation of a high-concentration primary stock solution in DMSO and its subsequent dilution for use in typical cell-based assays.

3.1. Workflow for Stock Solution Preparation

The overall process is straightforward and involves careful weighing, complete solubilization, and proper storage.

Stock_Preparation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate Until Clear dissolve->vortex aliquot 4. Aliquot into Cryovials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Standard workflow for preparing this compound stock solution.

3.2. Materials and Equipment

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filter-barrier tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.3. Protocol 1: Preparation of 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculation: Determine the mass of this compound required.

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 368.46 g/mol / 1000 = 3.685 mg

  • Weighing: Carefully weigh out approximately 3.69 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Solubilization: Add 1 mL of high-quality DMSO to the tube containing the powder. Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

  • Storage: Store the aliquoted stock solutions protected from light at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years). The solid powder form is stable for over 3 years when stored at -20°C.

3.4. Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture well should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium).

Storage and Stability Summary

Consistent storage is key to maintaining the potency and reliability of this compound.

FormStorage TemperatureStability PeriodNotes
Solid Powder -20°C≥ 3 years
DMSO Stock Solution -20°C~1 year
-80°C~2 years

Disclaimer: This protocol is intended for research use only. Users should adhere to all applicable laboratory safety guidelines and consult the manufacturer's specific product data sheet for any lot-specific information.

Application Notes and Protocols for Cyc-116 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyc-116 is a potent, orally bioavailable small molecule inhibitor targeting Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This dual mechanism of action, disrupting mitosis and inhibiting angiogenesis, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse xenograft studies, including detailed protocols for drug formulation and administration, establishment of xenograft models, and a summary of reported efficacy data.

Introduction

Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently linked to tumorigenesis.[1] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound's ability to inhibit both pathways makes it a compelling candidate for cancer therapy. Preclinical studies have shown its efficacy in solid tumors and leukemia, with a generally well-tolerated safety profile at effective doses.[2] This document serves as a practical guide for researchers designing and executing in vivo studies with this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo mouse xenograft studies with this compound.

Cell Line Cancer Type Mouse Strain Dosage Administration Schedule Efficacy
NCI-H460Non-Small Cell Lung CancerNot Specified75 mg/kgOral (p.o.), once daily (q.d.) for 5 daysTumor growth delay of 2.3 days[1][3]
NCI-H460Non-Small Cell Lung CancerNot Specified100 mg/kgOral (p.o.), once daily (q.d.) for 5 daysTumor growth delay of 5.8 days[1][3]
P388LeukemiaNot SpecifiedEffective doses (not specified)Not SpecifiedDecreased tumor volume and bone marrow infiltration[2]
VariousPancreatic CancerNot SpecifiedNot SpecifiedOral (p.o.)Reductions in tumor growth[2]

Note: While this compound has shown activity in leukemia and pancreatic cancer models, specific quantitative data on the percentage of tumor growth inhibition or increase in lifespan were not available in the reviewed literature. The efficacy is described as "increased life span" in murine leukemia models and "reductions in tumor growth" in human tumor xenograft models for pancreatic cancer.[2]

Experimental Protocols

This compound Formulation for Oral Administration

This protocol describes the preparation of a common vehicle for oral gavage of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 24 mg/mL stock solution can be prepared.[1] Ensure the powder is completely dissolved.

  • Vehicle Preparation (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.[1]

    • Add 400 µL of PEG300 to the tube.[1] Vortex until the solution is clear.

    • Add 50 µL of Tween 80.[1] Vortex thoroughly to ensure complete mixing.

    • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1] Vortex again to create a homogenous solution.

  • Administration: The formulation should be prepared fresh daily and administered to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered should be calculated based on the mouse's body weight and the desired dosage.

Subcutaneous Xenograft Model Establishment

This protocol provides a general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, BxPC-3)

  • Immunodeficient mice (e.g., BALB/c nude, SCID)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach a logarithmic growth phase (typically 70-80% confluency).

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and discard the supernatant.

    • Wash the cell pellet with sterile PBS to remove any remaining medium.

  • Cell Resuspension and Counting:

    • Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration. A typical concentration is 1 x 10⁷ to 5 x 10⁷ cells/mL.[4]

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). Viability should be >95%.

  • Cell Injection:

    • (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

    • Anesthetize the mouse using an approved method.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

    • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

Visualization of Signaling Pathways and Workflows

Cyc116_Mechanism_of_Action cluster_mitosis Mitosis cluster_angiogenesis Angiogenesis Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Centrosome Separation->Mitotic Arrest & Apoptosis Spindle Assembly->Mitotic Arrest & Apoptosis Chromosome Segregation->Mitotic Arrest & Apoptosis Cytokinesis->Mitotic Arrest & Apoptosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGFR2->Endothelial Cell Proliferation & Migration New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Proliferation & Migration->New Blood Vessel Formation Inhibition of Angiogenesis Inhibition of Angiogenesis New Blood Vessel Formation->Inhibition of Angiogenesis This compound This compound This compound->Aurora A This compound->Aurora B This compound->VEGFR2 Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Count & Resuspend Cell Count & Resuspend Cell Harvest->Cell Count & Resuspend Subcutaneous Injection Subcutaneous Injection Cell Count & Resuspend->Subcutaneous Injection Tumor Growth Measurement Tumor Growth Measurement Subcutaneous Injection->Tumor Growth Measurement This compound Treatment This compound Treatment Tumor Growth Measurement->this compound Treatment Efficacy Assessment Efficacy Assessment This compound Treatment->Efficacy Assessment

References

Application Note: Detecting Phospho-Histone H3 (Ser10) Inhibition by Cyc-116 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 phosphorylation at serine 10 (H3S10ph) is a hallmark of mitotic entry and is crucial for proper chromosome condensation and segregation.[1][2] This phosphorylation event is primarily catalyzed by Aurora kinase B, a key regulator of mitosis.[3][4][5] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[1][6]

Cyc-116 is a potent, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[6][7][8][9] By inhibiting Aurora kinase B, this compound is expected to decrease the levels of phospho-histone H3 (Ser10), leading to mitotic defects and ultimately, cell death in rapidly dividing cancer cells.[7][9] This application note provides a detailed protocol for detecting the reduction in phospho-histone H3 (Ser10) levels in cultured cells treated with this compound using the Western blot technique.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for the Western blot protocol.

G cluster_0 Cellular Signaling Cyc116 This compound AuroraB Aurora Kinase B Cyc116->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis

Caption: this compound inhibits Aurora Kinase B, preventing Histone H3 phosphorylation.

G cluster_workflow Experimental Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-phospho-H3 & anti-total-H3) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Western blot workflow for detecting phospho-histone H3.

Experimental Protocol

This protocol is optimized for adherent human cancer cell lines (e.g., HeLa, HCT116).

Materials and Reagents
  • Cell Culture:

    • Human cancer cell line (e.g., HeLa)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (prepare stock solution in DMSO)

    • Vehicle control (DMSO)

  • Lysis and Protein Quantification:

    • RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[10][11]

    • Cell scraper

    • Microcentrifuge

    • BCA Protein Assay Kit

  • SDS-PAGE and Transfer:

    • 15% Tris-Glycine polyacrylamide gels

    • Laemmli sample buffer (4X)

    • SDS-PAGE running buffer

    • Protein molecular weight marker

    • PVDF membrane

    • Transfer buffer

  • Immunoblotting:

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-Histone H3 (Ser10) antibody[12]

      • Mouse or Rabbit anti-total Histone H3 antibody (loading control)

    • Secondary antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Tris-buffered saline with 0.1% Tween-20 (TBST)

    • Enhanced chemiluminescence (ECL) detection reagents

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control. Treatment with 1.25 μM this compound for 7 hours has been shown to result in complete inhibition of histone H3 phosphorylation in HeLa cell lysates.[13]

    • Optional: A positive control can be prepared by treating cells with a mitotic arrest agent like nocodazole or calyculin A to enrich for cells with high levels of phospho-histone H3.[2][12][14]

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[10][11]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto a 15% Tris-Glycine polyacrylamide gel. Also, load a protein molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the system used.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL detection reagents according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (for Loading Control):

    • The membrane can be stripped of the phospho-histone H3 antibodies and re-probed for total histone H3 as a loading control.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibody against total histone H3.

  • Data Analysis:

    • Quantify the band intensities for phospho-histone H3 and total histone H3 using densitometry software.

    • Normalize the phospho-histone H3 signal to the total histone H3 signal for each sample.

    • Plot the normalized phospho-histone H3 levels against the this compound concentration.

Expected Results and Data Presentation

Treatment of cells with this compound is expected to cause a dose-dependent decrease in the level of phospho-histone H3 (Ser10).[7] The total histone H3 levels should remain relatively constant across all treatment conditions, confirming equal protein loading.

Table 1: Quantitative Analysis of Phospho-Histone H3 Levels Following this compound Treatment

This compound Concentration (nM)Phospho-H3 (Ser10) Intensity (Arbitrary Units)Total H3 Intensity (Arbitrary Units)Normalized Phospho-H3/Total H3 Ratio% Inhibition
0 (Vehicle)1.001.020.980
100.751.010.7424.5
500.420.990.4257.1
1000.181.030.1782.7
5000.051.000.0594.9

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Troubleshooting

  • No/Weak Signal for Phospho-Histone H3:

    • Ensure the use of phosphatase inhibitors during cell lysis.[10][11]

    • Use a positive control (e.g., nocodazole-treated cells) to confirm antibody and protocol efficacy.

    • Increase the amount of protein loaded.

    • Optimize primary antibody concentration and incubation time.

  • High Background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (time, blocking agent).

    • Use a fresh dilution of the secondary antibody.

  • Uneven Loading (Variable Total Histone H3 Signal):

    • Ensure accurate protein quantification and careful sample loading.

    • Use a reliable loading control. Total histone H3 is an excellent choice for this specific experiment.

References

Application Notes and Protocols for Angiogenesis Assays Using Cyc-116 as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cyc-116 is a potent, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both cell cycle progression and angiogenesis.[1][2] It functions as a multi-kinase inhibitor, demonstrating significant activity against Aurora kinases A and B, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This dual activity makes this compound a compound of interest for cancer therapy, as it can simultaneously halt tumor cell proliferation and cut off the blood supply that tumors rely on to grow and metastasize.

The anti-angiogenic properties of this compound are primarily attributed to its inhibition of VEGFR2, a key receptor tyrosine kinase in the VEGF signaling pathway.[1][3] The binding of VEGF-A to VEGFR2 initiates a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, survival, and the formation of new blood vessels. By inhibiting VEGFR2, this compound effectively blocks these processes, thereby impeding angiogenesis.

This document provides detailed protocols for three standard angiogenesis assays—the in vitro Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Chick Chorioallantoic Membrane (CAM) Assay—to evaluate the anti-angiogenic efficacy of this compound. Additionally, it includes a summary of its inhibitory activity and a visualization of the targeted signaling pathway.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetAssay TypeParameterValue (nM)
Aurora Kinase AKinase AssayIC₅₀44[1]
Aurora Kinase BKinase AssayIC₅₀19[1]
Aurora Kinase AKinase AssayKᵢ8.0[3]
Aurora Kinase BKinase AssayKᵢ9.2[3]
VEGFR2Kinase AssayIC₅₀69[1]
VEGFR2Kinase AssayKᵢ44[3]

Note: IC₅₀ is the half-maximal inhibitory concentration, and Kᵢ is the inhibitory constant.

Representative Anti-Angiogenic Activity of Selected Kinase Inhibitors (In Vitro & In Vivo)

Specific quantitative data for this compound in the following angiogenesis assays was not available in the public domain. The data presented below is from studies on other well-characterized Aurora kinase and VEGFR2 inhibitors (VX-680 and Sunitinib) to provide a representative example of expected results.

In Vitro Tube Formation Assay using HUVECs

CompoundConcentration (µM)Inhibition of Tube Formation (%)
VX-680 (Aurora Kinase Inhibitor)1.5~13.4[4]
VX-680 (Aurora Kinase Inhibitor)2.25~65.4[4]
Sunitinib (VEGFR2 Inhibitor)2Significant Inhibition (Z' factor = 0.72)[5]
Sunitinib (VEGFR2 Inhibitor)4Significant Inhibition (Z' factor = 0.76)[5]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

CompoundConcentration (µM)Reduction in Blood Vessel Number (fold)
VX-680 (Aurora Kinase Inhibitor)1.5~1.5[4]
VX-680 (Aurora Kinase Inhibitor)2.25~2.5[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR2 signaling pathway targeted by this compound and a general experimental workflow for assessing its anti-angiogenic properties.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Cyc116 This compound Cyc116->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis This compound inhibits angiogenesis InVitro In Vitro Assay (Tube Formation) Start->InVitro ExVivo Ex Vivo Assay (Aortic Ring) Start->ExVivo InVivo In Vivo Assay (CAM Assay) Start->InVivo DataAnalysis Data Analysis (Quantification of Angiogenesis) InVitro->DataAnalysis ExVivo->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion Evaluate anti-angiogenic efficacy of this compound DataAnalysis->Conclusion

Caption: General Experimental Workflow for Angiogenesis Assays.

Experimental Protocols

In Vitro Tube Formation Assay with Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)

  • This compound (dissolved in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.

  • Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately after, add 100 µL of the this compound dilutions or vehicle control (EGM-2 with DMSO) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium and wash the cells with PBS.

    • Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Capture images of the tube network using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Ex Vivo Aortic Ring Assay

This assay provides a more complex tissue environment to study angiogenesis by observing microvessel sprouting from aortic explants.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial basal medium (EBM-2)

  • Collagen Type I, rat tail

  • 48-well tissue culture plates

  • This compound (dissolved in DMSO)

  • Surgical instruments (scissors, forceps)

  • Inverted microscope with a camera

Protocol:

  • Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings using a sterile scalpel.

  • Embedding in Collagen:

    • Prepare a collagen gel solution on ice.

    • Add 150 µL of the cold collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.

    • Place one aortic ring in the center of each polymerized collagen gel.

    • Cover the ring with another 150 µL of cold collagen solution and allow it to polymerize at 37°C for 30 minutes.

  • Treatment: Prepare dilutions of this compound in EBM-2 supplemented with 2% FBS. Add 500 µL of the treatment or vehicle control medium to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-12 days. Replace the medium with fresh treatment or control medium every 2-3 days.

  • Quantification:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Capture images at the end of the incubation period.

    • Quantify the angiogenic response by measuring the length and number of microvessel sprouts using image analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis on the highly vascularized membrane of a developing chick embryo.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator

  • Sterile filter paper or silicone rings

  • This compound (dissolved in a biocompatible solvent)

  • Stereomicroscope with a camera

  • Small scissors, forceps

  • 70% ethanol

Protocol:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On day 3, carefully create a small window (1-2 cm²) in the eggshell over the air sac without damaging the underlying membrane. This can be done by gently cracking the shell and removing the pieces with sterile forceps.

  • Application of Inhibitor:

    • Prepare dilutions of this compound.

    • Saturate a sterile filter paper disc or fill a silicone ring with a known concentration of this compound or vehicle control.

    • Carefully place the disc or ring onto the CAM surface, avoiding major blood vessels.

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

  • Observation and Quantification:

    • On the day of analysis, remove the tape and observe the CAM under a stereomicroscope.

    • Capture images of the area around the applied substance.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control. Image analysis software can be used for more precise quantification.

References

Application of Cyc-116 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in Type 1 hypersensitivity immune responses, releasing a cascade of inflammatory mediators upon activation.[1][2] The degranulation of mast cells, a process involving the release of pre-formed mediators from cytoplasmic granules, is a critical event in allergic reactions.[3] Cyc-116, a compound initially developed as an anti-cancer agent, has demonstrated significant inhibitory effects on mast cell activation.[1][2][4] This document provides detailed application notes and protocols for utilizing this compound in mast cell degranulation assays, summarizing its mechanism of action and providing quantitative data on its efficacy.

This compound, chemically identified as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine, has been shown to suppress mast cell degranulation and the secretion of pro-inflammatory cytokines.[1][2][4] Its mechanism of action involves the inhibition of Fyn kinase, a Src-family protein tyrosine kinase that plays a crucial role in the initial signaling cascade of mast cell activation.[1][2][4] By inhibiting Fyn, this compound effectively blocks the subsequent activation of Syk and downstream signaling proteins, including LAT, PLCγ, Akt, and MAP kinases.[1][2][4]

Quantitative Data Summary

This compound has been shown to inhibit mast cell degranulation and cytokine secretion in a dose-dependent manner. The following table summarizes the key quantitative data from in vitro studies.

ParameterCell TypeInhibitorIC50 / ED50Reference
Degranulation (β-Hexosaminidase Release) Bone Marrow-Derived Mast Cells (BMMCs)This compound~1.42 µM[1][2][4][5]
TNF-α Secretion Bone Marrow-Derived Mast Cells (BMMCs)This compound~1.10 µM[1][2][4]
IL-6 Secretion Bone Marrow-Derived Mast Cells (BMMCs)This compound~1.24 µM[1][2][4]
Passive Cutaneous Anaphylaxis (in vivo) MiceThis compound~22.5 mg/kg[1][2][6]

Signaling Pathway of this compound in Mast Cell Degranulation

The following diagram illustrates the signaling pathway initiated by antigen cross-linking of IgE on the mast cell surface and the point of intervention by this compound. This compound directly inhibits Fyn kinase, thereby disrupting the downstream signaling cascade that leads to degranulation and cytokine synthesis.[1][7]

G Inhibitory Mechanism of this compound on Mast Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI-IgE Fyn Fyn FcεRI->Fyn Activation Antigen Antigen Antigen->FcεRI Cross-linking Syk Syk Fyn->Syk Phosphorylation LAT LAT Syk->LAT PI3K PI3K Syk->PI3K MAPK MAP Kinases Syk->MAPK PLCγ PLCγ LAT->PLCγ Ca2 Ca²⁺ Mobilization PLCγ->Ca2 Akt Akt PI3K->Akt Cytokine Cytokine Synthesis Akt->Cytokine MAPK->Cytokine Degranulation Degranulation Ca2->Degranulation Cyc116 This compound Cyc116->Fyn Inhibition

Caption: Inhibitory mechanism of this compound in mast cell activation.

Experimental Protocols

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol is adapted from studies investigating the effect of this compound on antigen-stimulated mast cells.[1]

Objective: To quantify the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.

Materials:

  • Bone Marrow-Derived Mast Cells (BMMCs)

  • DNP-specific IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • 0.1 M citrate buffer (pH 4.5)

  • 0.1 M carbonate buffer (pH 10.0)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Sensitization:

    • Culture BMMCs at a density of 2.5 x 10⁵ cells/well in a 96-well plate.

    • Sensitize the cells by incubating with 50 ng/mL of DNP-specific IgE overnight in a humidified incubator at 37°C with 5% CO₂.

  • Cell Washing and Treatment:

    • The next day, gently wash the sensitized cells twice with ice-cold PBS to remove unbound IgE.

    • Resuspend the cells in Tyrode buffer.

    • Pre-treat the cells with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.

  • Antigen Stimulation:

    • Stimulate the cells by adding 50 ng/mL of DNP-HSA for 15 minutes at 37°C to induce degranulation.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

    • To measure the total β-hexosaminidase content, lyse the remaining cell pellet in Tyrode buffer containing 0.1% Triton X-100.

  • Enzymatic Assay:

    • In a new 96-well plate, mix an aliquot of the supernatant (or cell lysate) with the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer).

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 0.1 M carbonate buffer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

    • Plot the percentage of release against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the β-hexosaminidase release assay.

G Workflow for β-Hexosaminidase Release Assay start Start sensitization Sensitize BMMCs with DNP-specific IgE (overnight) start->sensitization washing Wash cells with ice-cold PBS sensitization->washing treatment Pre-treat cells with this compound or vehicle (30 min) washing->treatment stimulation Stimulate with DNP-HSA (15 min) treatment->stimulation collection Collect supernatant and lyse cell pellet stimulation->collection assay Perform β-hexosaminidase enzymatic assay collection->assay measurement Measure absorbance at 405 nm assay->measurement analysis Calculate % release and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for the β-hexosaminidase release assay.

Conclusion

This compound serves as a potent inhibitor of mast cell degranulation, acting through the targeted inhibition of Fyn kinase.[1] The provided protocols and data offer a comprehensive guide for researchers and scientists in immunology and drug development to investigate the effects of this compound and similar compounds on mast cell-mediated allergic and inflammatory responses. The reversible nature of its inhibitory effect also presents an interesting aspect for further investigation.[5]

References

Troubleshooting & Optimization

Cyc-116 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling Cyc-116 solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases, with Ki values of 8.0 nM and 9.2 nM, respectively.[1][2] These kinases are crucial for regulating cell division and mitosis.[3] By inhibiting Aurora kinases, this compound can lead to the inhibition of histone H3 phosphorylation, failure in cytokinesis, polyploidy, and ultimately, cell death in cancer cells.[1][3] It also shows inhibitory activity against other kinases such as VEGFR2 and Flt-3, which may contribute to its anti-angiogenic and anti-tumor effects.[1][2][3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?

Precipitation in aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final solution, or when the concentration of the organic solvent (like DMSO) is too low to keep it dissolved.

To resolve this, consider the following:

  • Lower the Final Concentration: The working concentration of this compound in many cell-based assays is in the nanomolar to low micromolar range.[4][6] Ensure your final concentration is well below the solubility limit in the medium.

  • Perform Serial Dilutions: Avoid adding the high-concentration DMSO stock directly to your aqueous medium. Perform intermediate dilution steps in the medium to gradually lower the concentration.

  • Ensure Rapid Mixing: When adding the diluted this compound to the final culture volume, mix or vortex gently and immediately to facilitate rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Check Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, and some up to 1%, but this should be empirically determined.[7] Ensure the final DMSO concentration in your assay does not exceed the tolerance level for your specific cell line while being sufficient to maintain solubility.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

The tolerance of cell lines to DMSO varies. While concentrations up to 1% are sometimes used, it's widely reported that DMSO can have cytotoxic or differentiation-inducing effects at concentrations as low as 0.25% - 0.5% in some cell types.[7] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any solvent-induced effects.

Q5: Are there alternative solvents or formulations if DMSO is not suitable for my experiment?

If DMSO is not an option, other solvents can be considered, although solubility may be lower. According to supplier data, this compound has limited solubility in DMF (1.25-1.3 mg/mL) and very low solubility in ethanol (<2.18 mg/mL).[2][5][8] For in vivo studies, complex formulations involving co-solvents like PEG300, Tween-80, or SBE-β-CD have been used, and these principles could be adapted for specific in vitro needs if standard solvents are problematic.[1][6]

Q6: How should I properly store my this compound stock solution?

Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[4] Store these aliquots at -20°C or -80°C for long-term stability.[4][6] Manufacturer datasheets suggest stability for up to 2 years at -80°C in solvent.[4][6]

Quantitative Solubility Data

The solubility of this compound can vary between batches and vendors. The following table summarizes publicly available data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 10 - 3727.1 - 100.4The most effective solvent. Use fresh, anhydrous DMSO. Gentle warming or sonication may be required.[1][2][5][6][8]
DMF 1.25 - 1.33.39 - 3.53Lower solubility compared to DMSO.[2][5]
Ethanol < 2.18< 5.92Low solubility.[8]
Water < 0.1InsolubleEssentially insoluble in aqueous solutions alone.[6][8]
DMSO:PBS (pH 7.2) (1:3) 0.25 - 0.30.68 - 0.81Illustrates the sharp drop in solubility in aqueous buffers.[2][5]

Molecular Weight of this compound used for calculation: 368.46 g/mol .[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of DMSO. To prepare a 10 mM solution from 1 mg of this compound (MW: 368.46), you will need approximately 271.4 µL of DMSO. (Calculation: (1 mg / 368.46 mg/mmol) / 10 mmol/L = 0.0002714 L).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator bath for short periods until the compound is fully dissolved.[6][8] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4][6]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To dilute the primary DMSO stock into cell culture medium for treating cells, while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene tubes

Methodology:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the highest final concentration needed for your experiment (e.g., 1 µM).

  • Perform a serial dilution. Do not add the 10 mM stock directly into the final large volume of medium.

    • Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution. Vortex gently immediately after adding the stock.

    • Step B (Final Dilution): Add the required volume of the 10 µM intermediate solution to your cell culture plates or flasks. For example, to achieve a final concentration of 100 nM in 2 mL of medium, add 20 µL of the 10 µM solution.

  • Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your cell line (typically ≤ 0.5%).[7]

  • Always include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.

Visual Troubleshooting and Pathway Diagrams

Cyc116_Solubility_Troubleshooting start Start: Prepare this compound Stock Solution check_stock Is the stock solution clear? (No visible precipitate) start->check_stock stock_ok Stock solution is ready for use. check_stock->stock_ok Yes stock_bad Troubleshoot Stock Solution check_stock->stock_bad No add_to_media Add stock (or intermediate dilution) to pre-warmed culture medium stock_ok->add_to_media fix_stock1 Use fresh, anhydrous DMSO stock_bad->fix_stock1 fix_stock2 Gently warm or sonicate stock_bad->fix_stock2 fix_stock3 Ensure concentration is within solubility limits (see table) stock_bad->fix_stock3 check_media Does precipitate form in the final working solution? add_to_media->check_media media_ok Proceed with experiment. Include vehicle control. check_media->media_ok No media_bad Troubleshoot Working Solution check_media->media_bad Yes fix_media1 Lower final this compound concentration media_bad->fix_media1 fix_media2 Use serial dilutions in medium media_bad->fix_media2 fix_media3 Ensure rapid mixing upon dilution media_bad->fix_media3 fix_media4 Check/adjust final DMSO % (must be tolerated by cells) media_bad->fix_media4 fix_stock1->check_stock fix_stock2->check_stock fix_stock3->check_stock fix_media1->add_to_media fix_media2->add_to_media fix_media3->add_to_media fix_media4->add_to_media

Caption: Troubleshooting workflow for resolving this compound solubility issues.

Cyc116_Signaling_Pathway cluster_cyc116 Inhibitor cluster_kinases Primary Kinase Targets cluster_other_targets Other Targets cluster_outcomes Cellular Outcomes cyc116 This compound aurora_a Aurora Kinase A cyc116->aurora_a inhibits aurora_b Aurora Kinase B cyc116->aurora_b inhibits vegfr2 VEGFR2 cyc116->vegfr2 inhibits cytokinesis Failure in Cytokinesis aurora_a->cytokinesis histone Inhibition of Histone H3 Phosphorylation aurora_b->histone angiogenesis Anti-Angiogenesis vegfr2->angiogenesis histone->cytokinesis polyploidy Polyploidy & Multinucleation cytokinesis->polyploidy death Cell Death / Apoptosis polyploidy->death

Caption: Simplified signaling pathway for this compound's anti-cancer activity.

References

Identifying and mitigating Cyc-116 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyc-116. The information is designed to help identify and mitigate potential off-target effects of this potent Aurora A/B and VEGFR2 kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Q1: My cells are showing a phenotype inconsistent with Aurora kinase inhibition (e.g., lack of polyploidy, significant changes in cell adhesion or migration). What could be the cause?

A1: While the canonical phenotype of Aurora kinase inhibition is a failure of cytokinesis leading to polyploidy and apoptosis, deviations can occur due to off-target effects or cell-type-specific responses.[1][2] this compound is known to inhibit other kinases, which can lead to a range of cellular responses.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting its primary target in your system. Use Western blotting to check for a decrease in the phosphorylation of Histone H3 at Serine 10 (a downstream marker of Aurora B activity).[3]

  • Investigate Off-Target Signaling:

    • Fyn Kinase: this compound is a known inhibitor of the Src family kinase, Fyn.[4] Inhibition of Fyn can impact signaling pathways related to cell adhesion, migration, and immune responses.[4] Assess the phosphorylation status of Fyn substrates, such as Syk, LAT, and PLCγ, to determine if this pathway is affected in your cells.[4]

    • VEGFR2 Signaling: As this compound also inhibits VEGFR2, you may observe anti-angiogenic effects or changes in pathways regulating cell migration and permeability.[1][3]

  • Consider Cell Line Specifics: The genetic background of your cell line can influence its response. For example, the p53 status can affect the cellular outcome following mitotic arrest.

Q2: I'm observing lower-than-expected potency or apparent resistance to this compound in my cell line.

A2: Reduced sensitivity to this compound can be multifactorial, ranging from experimental conditions to acquired resistance mechanisms.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration: Ensure the compound is properly stored and that the working concentration is accurate.

  • Assess for Resistance Mechanisms: A key mechanism of acquired resistance to this compound is the overexpression of the anti-apoptotic protein Bcl-xL.[5][6]

    • Western Blot Analysis: Check the protein levels of Bcl-xL in your resistant cells compared to the parental, sensitive cells.

    • Mitigation Strategy: If Bcl-xL is overexpressed, consider co-treatment with a Bcl-2 family inhibitor, such as Navitoclax (ABT-263), which has been shown to resensitize resistant cells to this compound.[6]

  • Check for Drug Efflux Pumps: While not the primary mechanism reported for this compound resistance, overexpression of multidrug resistance transporters like P-glycoprotein (PgP) or MRP1 can be a general mechanism of drug resistance.[6]

Q3: How can I be sure that the phenotype I'm observing is due to inhibition of my target of interest (Aurora kinases) and not an off-target?

A3: Differentiating on- and off-target effects is crucial for accurate interpretation of your results. A multi-pronged approach is recommended.

Troubleshooting Steps:

  • Use a Structurally Unrelated Inhibitor: Employ another potent Aurora kinase inhibitor with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, create a cell line that expresses a drug-resistant mutant of your target kinase. If the phenotype is rescued in these cells, it confirms the effect is on-target.

  • Dose-Response Correlation: Correlate the concentration of this compound required to induce the phenotype with the IC50 for Aurora kinase inhibition in your cellular system. A significant discrepancy may suggest an off-target effect.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Aurora kinases in your cells at the concentrations you are using.

Data Presentation: this compound Kinase Selectivity

The following table summarizes the known inhibitory activity of this compound against its primary targets and key off-targets. This data is essential for designing experiments and interpreting results.

Target FamilyKinaseAssay TypePotency (Kᵢ or IC₅₀)Citation
Primary Targets Aurora ACell-freeKᵢ: 8.0 nM, IC₅₀: 44 nM[1][3]
Aurora BCell-freeKᵢ: 9.2 nM, IC₅₀: 19 nM[1][3]
VEGFR2Cell-freeKᵢ: 44 nM[3]
Known Off-Targets FynIn vitro kinase assayInhibition observed[4][7]
FLT3Cell-freeKᵢ: 44 nM[3]
CDK2/CyclinECell-freeKᵢ: 0.39 µM[3]
Not Significantly Inhibited PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, SAPK2ACell-freeNo significant activity[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the identification and mitigation of this compound off-target effects.

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of this compound.

Principle: The inhibitory activity of this compound is measured against a large number of purified kinases in a high-throughput format. This is often done using radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.

Methodology:

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >100 kinases) representing the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the assay (typically 10 mM).

  • Assay Execution (General Steps):

    • A fixed concentration of this compound (e.g., 1 µM) is incubated with each kinase in the panel in the presence of a specific substrate and ATP (often radiolabeled, e.g., ³³P-ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.

  • Follow-up Dose-Response: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target kinases in a cellular context.

Principle: The binding of a ligand (this compound) to a protein (e.g., Aurora A) can increase the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating:

    • For Lysates: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • For Intact Cells: Heat the cell suspension to the same range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein (e.g., Aurora A) by Western blotting or other quantitative methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to understanding and troubleshooting this compound's effects.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Phenotype Polyploidy & Apoptosis Cytokinesis->Phenotype Failure Cyc116 This compound Cyc116->Aurora_A Inhibition Cyc116->Aurora_B Inhibition VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Cell_Migration Cell Migration ERK->Cell_Migration Cyc116 This compound Cyc116->VEGFR2 Inhibition Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Effect (p-Histone H3) Start->Check_On_Target On_Target_Confirmed On-Target Effect Confirmed? Check_On_Target->On_Target_Confirmed Investigate_Off_Target Investigate Off-Target Pathways (e.g., Fyn, VEGFR2) On_Target_Confirmed->Investigate_Off_Target Yes Re-evaluate Re-evaluate Experiment (Compound, Assay Conditions) On_Target_Confirmed->Re-evaluate No Use_Controls Use Structurally Dissimilar Inhibitor & Rescue Mutants Investigate_Off_Target->Use_Controls Correlate_Dose Correlate Phenotype with On-Target IC50 Use_Controls->Correlate_Dose Conclusion Distinguish On- vs. Off-Target Effect Correlate_Dose->Conclusion

References

Mechanisms of acquired resistance to Cyc-116 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to CYC116, a pan-Aurora kinase and VEGFR2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to CYC116 observed in cancer cells?

Acquired resistance to CYC116 in cancer cell lines, particularly the HCT116 colon cancer model, is multifactorial and does not typically involve mutations in the drug's primary targets, the Aurora kinases.[1] The main mechanisms identified are:

  • Upregulation of Anti-Apoptotic Proteins: A significant mechanism is the overexpression of the anti-apoptotic protein Bcl-xL (BCL2L1).[2][3][4] This is particularly prominent in p53 wild-type (p53+/+) cancer cells.[2][4]

  • Induction of Polyploidy: Cancer cells exposed to CYC116 can develop a polyploid state, often becoming tetraploid.[3][4][5] This is a distinct feature of CYC116 resistance and is not observed with some other Aurora kinase inhibitors like ZM447439.[4][5]

  • Altered Gene Expression: Widespread changes in gene expression are observed in CYC116-resistant cells.[1][3] In p53+/+ cells, pathways related to apoptosis and survival, such as BAD phosphorylation, are affected.[2] In p53-null (p53-/-) cells, alterations in metabolic pathways like retinol metabolism have been noted.[3]

  • Cross-Resistance: Cells that acquire resistance to CYC116 often exhibit cross-resistance to other Aurora kinase inhibitors, including AZD1152, VX-680, and MLN8054.[2][3] They can also develop a multidrug resistance phenotype, showing resistance to other chemotherapeutic agents like etoposide.[1][2]

Q2: Is the upregulation of drug efflux pumps a common mechanism of resistance to CYC116?

No, the upregulation of common multidrug resistance transporters such as P-glycoprotein (PgP) and Multidrug Resistance-associated Protein 1 (MRP1) is generally not a primary mechanism of acquired resistance to CYC116.[1][4][5] While one study noted an increase in MRP1 in a single HCT116 p53-/- resistant clone, it is not a consistent finding across different resistant cell lines.[5]

Q3: My CYC116-treated cells are showing signs of resistance. How can I confirm this and what should I look for?

To confirm and characterize resistance, you can perform the following experiments:

  • Determine the IC50 Value: Conduct a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of CYC116 in your treated cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.

  • Western Blot Analysis: Check for the overexpression of Bcl-xL. This is a key indicator of CYC116 resistance.[2] You can also assess the phosphorylation of Histone H3 at Serine 10, a downstream target of Aurora B. In resistant cells, you may see a lack of inhibition of this phosphorylation mark upon CYC116 treatment.[1][5]

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the DNA content of your cells. The emergence of a polyploid (e.g., 8N) cell population is a hallmark of CYC116 resistance.[5]

  • Cross-Resistance Profiling: Test the sensitivity of your resistant cells to other Aurora kinase inhibitors and cytotoxic drugs to determine if they have developed a cross-resistant or multidrug-resistant phenotype.[2]

Q4: What strategies can be used to overcome or mitigate CYC116 resistance in my experiments?

Based on preclinical findings, here are some strategies to address CYC116 resistance:

  • Targeting the Bcl-2 Family: Since Bcl-xL overexpression is a key resistance mechanism, co-treatment with a Bcl-2 family inhibitor like navitoclax (ABT-263) can re-sensitize resistant cells to CYC116, particularly in p53+/+ cells overexpressing Bcl-xL.[2][4]

  • Combination Therapy: Interestingly, CYC116-resistant clones have shown increased sensitivity to certain classes of anticancer drugs.[2] Consider combination treatments with:

    • Antimetabolites (e.g., 5-fluorouracil, gemcitabine)

    • DNA intercalators (e.g., doxorubicin, daunorubicin)

    • Proteasome inhibitors (e.g., bortezomib)

  • siRNA-mediated Knockdown: To experimentally validate the role of Bcl-xL in your resistant model, you can use siRNA to knock down its expression and assess if sensitivity to CYC116 is restored.[2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Gradual increase in IC50 of CYC116 over time Development of acquired resistance.1. Establish a cryobank of early passage cells to have a baseline. 2. Perform Western blot for Bcl-xL overexpression.[2] 3. Analyze cell cycle for polyploidy.[5] 4. Consider establishing a resistant cell line for further mechanistic studies.
Resistant cells show cross-resistance to other Aurora kinase inhibitors Shared resistance mechanisms.1. Confirm the cross-resistance profile with a panel of inhibitors (e.g., AZD1152, MLN8054).[3] 2. Investigate downstream signaling pathways common to these inhibitors. 3. Explore combination therapies that are effective against the resistant phenotype.[2]
No significant increase in drug efflux pump expression, yet cells are resistant Resistance is likely mediated by other mechanisms.1. Focus on intrinsic cellular changes. 2. Prioritize investigation of the Bcl-xL anti-apoptotic pathway.[2][4] 3. Conduct gene expression profiling to identify other potential drivers of resistance.[1][3]
CYC116 is less effective in p53-mutant/-null cancer models p53 status can influence the mechanism of resistance.1. In p53-null models, investigate alterations in metabolic pathways, such as retinol metabolism.[3] 2. Note that Bcl-xL upregulation can still occur but may be less pronounced than in p53+/+ cells.[2]

Quantitative Data Summary

Table 1: Cross-Resistance of CYC116-Resistant HCT116 Clones to Other Aurora Kinase Inhibitors

Cell LineResistance Factor to CYC116Cross-Resistance Factor to AZD1152Cross-Resistance Factor to MLN8054Cross-Resistance Factor to VX-680
HCT116 p53+/+ Clones 10-80 fold1100-1800 fold79-163 fold33-67 fold
HCT116 p53-/- Clones 36-64 foldN/A (IC50 not reached)106-176 fold20-24 fold
Data synthesized from Kollareddy et al.[2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway Implicated in CYC116 Resistance (p53+/+ Cells)

This diagram illustrates the proposed signaling pathway leading to resistance in p53+/+ cancer cells. Overexpression of both AKT and Bcl-xL is observed in resistant clones. AKT can phosphorylate the pro-apoptotic protein BAD, preventing it from binding to and inhibiting Bcl-xL. This leads to enhanced cell survival and resistance to CYC116-induced apoptosis.[2]

G cluster_0 CYC116 Resistant Cell (p53+/+) cluster_1 Proposed Mechanism AKT AKT (Overexpressed) BAD BAD AKT->BAD Phosphorylates Bcl_xL Bcl-xL (Overexpressed) BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits info AKT phosphorylation of BAD prevents its interaction with Bcl-xL, thereby promoting cell survival.

Caption: Proposed AKT-BAD-Bcl-xL survival pathway in CYC116 resistant cells.

Experimental Workflow for Investigating CYC116 Resistance

This workflow outlines the key steps to identify and characterize acquired resistance to CYC116 in a cancer cell line model.

G cluster_phenotype Phenotypic Characterization cluster_mechanism Mechanistic Investigation cluster_overcome Overcoming Resistance A Parental Cancer Cell Line B Continuous Exposure to Increasing CYC116 Concentrations A->B C Isolate Resistant Clones B->C D Confirm Resistance (IC50 Assay) C->D E Characterize Phenotype D->E F Investigate Mechanisms D->F G Test Strategies to Overcome Resistance D->G P1 Cell Cycle Analysis (Polyploidy) E->P1 P2 Cross-Resistance Profiling E->P2 M1 Western Blot (Bcl-xL, p-H3) F->M1 M2 Gene Expression Analysis F->M2 M3 Drug Transporter Expression F->M3 O1 Bcl-xL Inhibitor (e.g., Navitoclax) G->O1 O2 Combination Therapy G->O2 O3 siRNA Knockdown of Bcl-xL G->O3

Caption: Workflow for generating and characterizing CYC116 resistant cells.

Detailed Experimental Protocols

Protocol 1: Generation of CYC116-Resistant Cell Lines
  • Cell Seeding: Plate parental HCT116 cells at a low density.

  • Initial Treatment: Treat cells with CYC116 at a concentration equivalent to the IC50 value.

  • Dose Escalation: As cells begin to recover and proliferate, gradually increase the concentration of CYC116 in the culture medium. This process of continuous exposure can take several weeks to months.[2][5]

  • Colony Formation: A small sub-population of cells may survive and form resistant colonies.[2]

  • Isolation: Isolate single colonies using cloning cylinders or by limiting dilution.

  • Expansion: Expand the isolated clones in the presence of the selection concentration of CYC116.

  • Confirmation: Confirm the resistant phenotype by performing a cytotoxicity assay and calculating the resistance factor (IC50 of resistant clone / IC50 of parental line).

Protocol 2: Western Blot for Bcl-xL Expression
  • Cell Lysis: Harvest parental and CYC116-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-xL overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the expression level of Bcl-xL between resistant and parental cells.

Protocol 3: siRNA-mediated Knockdown of Bcl-xL
  • Cell Seeding: Seed CYC116-resistant cells (e.g., 1.5 x 10^5 cells per well in a 6-well plate) and incubate for 24 hours.[3]

  • Transfection: Transfect the cells with siRNA targeting Bcl-xL or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Confirmation of Knockdown: Harvest a subset of the cells and perform Western blotting or qRT-PCR to confirm the successful knockdown of Bcl-xL expression.

  • Cytotoxicity Assay: Re-plate the transfected cells and treat with a range of CYC116 concentrations for 48-72 hours.

  • Analysis: Perform an MTT or similar viability assay to determine the IC50 of CYC116 in the Bcl-xL knockdown cells compared to the control siRNA-treated cells. A significant decrease in the IC50 value indicates re-sensitization to the drug.[2]

References

Navigating Cyc-116 Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the toxicities associated with the Aurora kinase inhibitor Cyc-116 in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vivo experiments, ensuring data integrity and animal welfare.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected on-target toxicities of this compound in animal models?

As an inhibitor of Aurora kinases A and B, this compound's primary on-target effects are related to the disruption of mitosis in rapidly dividing cells. Therefore, the most anticipated toxicities are observed in tissues with high cell turnover. Based on the known class effects of Aurora kinase inhibitors, researchers should be prepared for:

  • Myelosuppression: Particularly neutropenia, is a common dose-limiting toxicity for this class of compounds. This is due to the inhibition of hematopoietic progenitor cell proliferation in the bone marrow.

  • Gastrointestinal (GI) Toxicity: Effects such as diarrhea, weight loss, and mucosal atrophy can occur due to the disruption of the rapidly dividing intestinal epithelium.

  • Alopecia: Hair loss can be observed in some animal models due to the inhibition of follicular cell proliferation.

Q2: An animal in my study is exhibiting significant weight loss after this compound administration. What should I do?

Significant weight loss is a key indicator of toxicity. The following workflow can help you troubleshoot this issue:

start Significant Weight Loss Observed check_dose Verify Dosing Calculation and Administration start->check_dose monitor_food Monitor Food and Water Intake check_dose->monitor_food assess_gi Assess for Signs of GI Toxicity (e.g., diarrhea, dehydration) monitor_food->assess_gi supportive_care Provide Supportive Care: - Subcutaneous fluids - Nutritional supplements assess_gi->supportive_care necropsy Perform Necropsy and Histopathological Analysis assess_gi->necropsy If animal is euthanized dose_reduction Consider Dose Reduction or Interruption of Dosing supportive_care->dose_reduction end Determine Cause and Adjust Protocol dose_reduction->end necropsy->end

Caption: Troubleshooting workflow for weight loss.

Troubleshooting Steps:

  • Immediate Verification: Double-check your dosing calculations, the concentration of your formulation, and the administration technique to rule out an accidental overdose.

  • Supportive Care: Provide supportive care, including subcutaneous fluids for dehydration and palatable, high-calorie food supplements.

  • Dose Modification: If weight loss exceeds 15-20% of baseline, consider a dose reduction or a temporary cessation of treatment, in accordance with your approved animal protocol.

  • Pathological Assessment: If the animal's condition does not improve, euthanasia and a full necropsy with histopathological analysis of key organs (especially the GI tract and bone marrow) are crucial to determine the underlying cause of toxicity.

Q3: How can I monitor for and manage myelosuppression?

Regular monitoring of complete blood counts (CBCs) is essential.

Monitoring Protocol:

  • Baseline: Collect blood samples before the initiation of this compound treatment to establish baseline values.

  • During Treatment: Collect blood samples at regular intervals (e.g., weekly or more frequently depending on the dosing schedule and expected nadir).

  • Key Parameters: Pay close attention to absolute neutrophil count (ANC), white blood cell (WBC) count, platelet count, and red blood cell (RBC) count.

Management Strategies:

  • Dose Adjustment: If severe neutropenia (e.g., Grade 3 or 4) is observed, a dose reduction or interruption may be necessary.

  • Supportive Care: In cases of severe myelosuppression, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF) to promote neutrophil recovery, as guided by veterinary consultation and your institutional animal care and use committee (IACUC) protocol.

Quantitative Toxicity Data

While comprehensive public data on the preclinical toxicology of this compound is limited, the following tables summarize typical findings for Aurora kinase inhibitors in animal models and provide a framework for data collection in your own studies.

Table 1: Hematological Toxicity Profile of Aurora Kinase Inhibitors in Rodents (Illustrative)

ParameterDose LevelObservationManagement Considerations
Neutropenia Mid to HighDose-dependent decrease in ANCMonitor CBCs frequently; consider dose reduction/interruption; supportive care with G-CSF.
Thrombocytopenia HighModerate decrease in platelet countMonitor platelet counts; be aware of potential for increased bleeding.
Anemia Chronic DosingMild to moderate decrease in RBCs and hemoglobinMonitor RBC parameters; may not require intervention unless severe.

Table 2: Gastrointestinal Toxicity Profile of Aurora Kinase Inhibitors in Rodents (Illustrative)

ParameterDose LevelObservationManagement Considerations
Weight Loss Mid to High>10% decrease from baselineMonitor body weight daily; provide nutritional support; consider dose modification.
Diarrhea Mid to HighPresence of loose or unformed stoolMonitor hydration status; provide fluid support; consider anti-diarrheal agents after veterinary consultation.
Histopathology Mid to HighVillous atrophy, crypt cell apoptosis, inflammationCorrelate with clinical signs to determine dose-limiting toxicity.

Experimental Protocols

Protocol 1: General Health and Toxicity Monitoring in Mice

  • Animal Acclimation: Acclimate animals to the facility for a minimum of one week before the start of the experiment.

  • Baseline Data: Record body weight, food and water consumption, and collect blood for baseline CBC and serum chemistry analysis.

  • This compound Administration: Administer this compound via the appropriate route (e.g., oral gavage). Detailed formulation protocols should be followed.

  • Daily Observations: Conduct and record clinical observations daily, including changes in posture, activity, fur texture, and signs of distress.

  • Body Weight: Measure and record body weight daily or at least three times per week.

  • Blood Collection: Collect blood samples via an appropriate method (e.g., saphenous vein, submandibular vein) at predetermined time points.

  • Endpoint: At the end of the study, or if humane endpoints are reached, euthanize animals and perform a full necropsy. Collect tissues for histopathological analysis.

acclimation Animal Acclimation baseline Baseline Data Collection (Weight, Bloodwork) acclimation->baseline administration This compound Administration baseline->administration monitoring Daily Clinical Monitoring and Weight Measurement administration->monitoring blood_collection Periodic Blood Collection (CBC, Chemistry) monitoring->blood_collection Scheduled endpoint Study Endpoint: - Necropsy - Histopathology monitoring->endpoint End of Study or Humane Endpoint blood_collection->monitoring

Caption: General toxicity monitoring workflow.

Protocol 2: Cardiovascular Safety Assessment in a Conscious, Telemetered Dog Model

This is a specialized study typically conducted in dedicated safety pharmacology labs.

  • Surgical Implantation: Surgically implant telemetry devices for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.

  • This compound Administration: Administer a single dose of this compound.

  • Continuous Monitoring: Continuously monitor and record cardiovascular parameters for a predefined period (e.g., 24-48 hours) post-dose.

  • Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QT, PR, QRS).

Signaling Pathway

This compound exerts its therapeutic and toxic effects primarily through the inhibition of Aurora kinases A and B, which are crucial for mitotic progression.

cluster_mitosis Mitosis Cyc116 This compound AuroraA Aurora A Kinase Cyc116->AuroraA inhibits AuroraB Aurora B Kinase Cyc116->AuroraB inhibits VEGFR2 VEGFR2 Cyc116->VEGFR2 inhibits Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: this compound mechanism of action.

By understanding the mechanism of action and potential toxicities of this compound, and by implementing rigorous monitoring and management strategies, researchers can enhance the quality and reliability of their preclinical data while upholding the highest standards of animal welfare.

Why am I seeing inconsistent results with Cyc-116 treatment?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results observed during experiments with Cyc-116.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. It primarily targets Aurora kinases A and B, which are crucial for cell cycle regulation, and also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis.[1][2][3] The inhibition of Aurora kinases leads to defects in mitotic spindle formation, failed cytokinesis, polyploidy, and ultimately, cell death.[4][5]

Q2: What are the known kinase inhibitory activities of this compound?

This compound exhibits potent inhibition against Aurora kinases A and B. Its activity against VEGFR2 is less potent. The table below summarizes the key inhibitory activities.

TargetInhibition MetricValue
Aurora AKi8.0 nM
Aurora BKi9.2 nM
VEGFR2Ki44 nM
Aurora AIC5044 nM
Aurora BIC5019 nM
Aurora CIC5069 nM
VEGFR2IC5069 nM

Data sourced from multiple preclinical studies.[1][4][5]

Q3: In which cancer cell lines has this compound shown anti-proliferative activity?

Preclinical studies have demonstrated that this compound has a broad spectrum of cytotoxic activity against various human tumor cell lines. It has shown particular sensitivity in leukemia, pancreatic, and non-small cell lung cancer (NSCLC) models.[5] For example, the acute myelogenous leukemia cell line MV4-11 has an IC50 of 34 nM.[1]

Troubleshooting Guide for Inconsistent Results

Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Inconsistent IC50 values can stem from several factors. Below is a troubleshooting guide to help you identify the potential source of variability.

Potential CauseRecommended Action
Reagent Stability and Handling This compound is typically dissolved in DMSO for in vitro use. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Health and Passage Number Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Assay-Specific Parameters Standardize cell seeding density, treatment duration (e.g., 72 or 96 hours), and the concentration of assay reagents like MTT.[1] Ensure uniform incubation conditions (temperature, CO2, humidity).
Development of Drug Resistance Prolonged exposure to this compound can lead to the development of resistant cell populations.[6] This can manifest as a gradual increase in the IC50 value over time.

A logical workflow for troubleshooting inconsistent IC50 values is presented below.

G start Inconsistent IC50 Results reagent Check Reagent Preparation (Fresh DMSO, Aliquots) start->reagent cell_health Verify Cell Culture Conditions (Passage #, Health) reagent->cell_health assay_params Standardize Assay Protocol (Seeding, Duration) cell_health->assay_params resistance Consider Drug Resistance (Test early vs. late passage) assay_params->resistance resolve Consistent Results resistance->resolve

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q5: I am not observing the expected increase in polyploidy after this compound treatment. Why might this be?

The induction of polyploidy is a direct consequence of Aurora kinase B inhibition and subsequent failure of cytokinesis.[1][5] If this phenotype is not observed, consider the following:

  • Sub-optimal Drug Concentration: Ensure the concentration of this compound is sufficient to inhibit Aurora B. Refer to the IC50 values and consider a dose-response experiment.

  • Cell Cycle Synchronization: The effect of this compound is most pronounced in actively dividing cells. If your cell population has a low proliferation rate or is not properly cycling, the induction of polyploidy may be less apparent.

  • Timing of Analysis: The accumulation of polyploid cells is time-dependent. You may need to optimize the time point for analysis after treatment initiation.

  • Cell Line Specific Effects: While this compound has broad activity, the extent of polyploidy may vary between cell lines.

The signaling pathway below illustrates how this compound's inhibition of Aurora kinases disrupts the cell cycle.

G cluster_drug This compound cluster_targets Primary Targets cluster_effects Downstream Cellular Effects drug This compound aurora_a Aurora A drug->aurora_a inhibits aurora_b Aurora B drug->aurora_b inhibits vegfr2 VEGFR2 drug->vegfr2 inhibits spindle Defective Mitotic Spindle Formation aurora_a->spindle cytokinesis Failed Cytokinesis aurora_b->cytokinesis angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis polyploidy Polyploidy spindle->polyploidy cytokinesis->polyploidy apoptosis Cell Death polyploidy->apoptosis

Caption: this compound signaling pathway and downstream effects.

Q6: My in vivo xenograft studies show high variability in tumor growth delay with this compound treatment. What should I investigate?

Variability in in vivo studies is common but can be minimized. Consider these factors:

Potential CauseRecommended Action
Drug Formulation and Administration This compound is orally bioavailable. Ensure consistent formulation for oral gavage. For example, a common formulation involves DMSO, PEG300, Tween80, and ddH2O.[1] Use the mixed solution immediately for optimal results.[1]
Tumor Heterogeneity The initial tumor size and growth rate can vary between animals. Ensure that animals are randomized into treatment and control groups based on tumor volume before starting treatment.
Pharmacokinetics and Dosing Schedule The dosing schedule (e.g., daily for 5 days) and dosage (e.g., 75-100 mg/kg) are critical.[1] Ensure precise and consistent administration.
Host Animal Factors The age, weight, and overall health of the mice can influence drug metabolism and tumor growth. Use animals from a reputable supplier and maintain consistent housing conditions.

Experimental Protocols

Detailed Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard procedures used in preclinical evaluations of this compound.[1]

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Perform a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to triplicate wells.

    • Incubate for 72 or 96 hours at 37°C.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.

    • After the incubation period, remove the medium from the wells and wash once with PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate in the dark at 37°C for 4 hours.

    • Remove the MTT solution and wash the wells with 200 µL of PBS.

    • Add 200 µL of DMSO to each well to solubilize the formazan crystals. Agitate gently.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

    • Use curve-fitting software to determine the IC50 value.

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 prepare_drug Prepare this compound Dilutions add_drug Add Drug to Cells incubate1->add_drug prepare_drug->add_drug incubate2 Incubate for 72-96 hours add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (540 nm) solubilize->read

References

Technical Support Center: Cyc-116 in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyc-116 in solid tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that functions as a potent inhibitor of Aurora A, B, and C kinases, as well as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual mechanism targets both cell cycle progression and angiogenesis. Inhibition of Aurora kinases leads to defects in mitotic spindle formation, failed cytokinesis, and subsequent polyploidy and apoptosis (cell death) in cancer cells.[1][2] The inhibition of VEGFR2 contributes to a reduction in tumor neovascularization.[2]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo applications, a common formulation involves dissolving the compound in a vehicle such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. For long-term storage, the powdered form of this compound should be kept at -20°C.

Q3: What are the typical in vitro and in vivo dose ranges for this compound?

A3: In vitro, the effective concentration of this compound can vary depending on the cell line, but it generally shows potent anti-proliferative activity in the nanomolar to low micromolar range. For in vivo studies using xenograft models, oral administration of this compound at doses of 75 mg/kg and 100 mg/kg daily has been shown to be effective in delaying tumor growth.

Q4: What is the clinical development status of this compound?

A4: A Phase I clinical trial (NCT00560716) was initiated to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[3] The trial was terminated, with the reason cited as a "sponsor decision".[3] While the specific details of this decision are not publicly available, it is common for pharmaceutical companies to halt trials for strategic reasons, including portfolio prioritization.

Troubleshooting Guide

In Vitro Experiments
Issue Potential Cause Recommended Solution
Low Efficacy or Lack of Expected Phenotype (e.g., no increase in polyploidy) 1. Compound Instability: Improper storage or handling of this compound. 2. Cell Line Insensitivity: The chosen solid tumor cell line may be inherently resistant. 3. Suboptimal Concentration: The concentration of this compound used may be too low. 4. Incorrect Timing of Analysis: The time point for assessing the phenotype may not be optimal.1. Ensure proper storage of this compound powder at -20°C and prepare fresh stock solutions in high-quality DMSO. 2. Test a panel of different solid tumor cell lines to identify sensitive models. 3. Perform a dose-response experiment to determine the optimal concentration for the cell line of interest. 4. Conduct a time-course experiment to identify the peak of the expected phenotype (e.g., assess polyploidy at 24, 48, and 72 hours post-treatment).
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Drug Dilution: Errors in preparing serial dilutions of this compound. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting cells in the outer wells.1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Prepare a fresh dilution series for each experiment and mix thoroughly. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Unexpected Cell Death at Low Concentrations 1. Off-target Effects: this compound may have off-target activities in certain cell lines. 2. DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines.1. Review the literature for known off-target effects of this compound and consider using a more specific Aurora kinase inhibitor as a control. 2. Ensure the final DMSO concentration in the culture media is below 0.5% and include a vehicle-only control.
Development of Drug Resistance Upregulation of Anti-apoptotic Proteins: Prolonged exposure to this compound can lead to the upregulation of survival proteins, such as Bcl-xL.1. Investigate the expression of Bcl-xL and other Bcl-2 family members in resistant cells. 2. Consider combination therapy with a Bcl-xL inhibitor to overcome resistance.
In Vivo Experiments
Issue Potential Cause Recommended Solution
Poor Bioavailability or Low Efficacy 1. Suboptimal Formulation: The vehicle used may not be suitable for oral administration of this compound. 2. Inadequate Dosing Schedule: The frequency and duration of treatment may not be sufficient to maintain therapeutic drug levels. 3. Rapid Metabolism: The compound may be quickly metabolized and cleared in the animal model.1. Experiment with different formulations, such as those containing PEG300 and Tween 80, to improve solubility and absorption. 2. Consider increasing the dosing frequency (e.g., twice daily) or the duration of the treatment cycle. 3. Conduct pharmacokinetic studies to determine the half-life of this compound in the chosen animal model and adjust the dosing regimen accordingly.
Toxicity and Animal Morbidity 1. High Dose: The administered dose of this compound may be above the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.1. Perform a dose-escalation study to determine the MTD of this compound in the specific animal model. 2. Include a vehicle-only control group to assess any toxicity associated with the formulation. Monitor animal weight and overall health closely.
Lack of Pharmacodynamic Effect in Tumors 1. Insufficient Drug Penetration: this compound may not be reaching the tumor tissue at a high enough concentration. 2. Timing of Tissue Collection: Tissues may be collected at a time point when the pharmacodynamic marker has returned to baseline.1. Analyze tumor tissue for this compound concentration to confirm drug delivery. 2. Conduct a time-course study to determine the optimal time point for observing the desired pharmacodynamic effect (e.g., inhibition of phospho-histone H3) after the last dose.

Experimental Protocols & Data

In Vitro Proliferation Assay

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Cancer34
A549Lung Cancer-
P388/D1Leukemia-
NCI-H460Lung Cancer-
Note: Specific IC50 values for A549, P388/D1 and NCI-H460 were not available in the provided search results.

Methodology: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Pharmacodynamic Analysis: Phospho-Histone H3 (pHH3) Inhibition

Methodology: Western Blotting

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL detection system.

  • Re-probe the membrane with an antibody against total histone H3 or a loading control like GAPDH or β-actin to ensure equal protein loading.

Analysis of Polyploidy

Methodology: Flow Cytometry

  • Treat cells with this compound or vehicle for 48-72 hours.

  • Harvest the cells, including any floating cells, and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content using a flow cytometer. Polyploid cells will have a DNA content greater than 4N.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_CellCycle Cell Cycle Progression cluster_Angiogenesis Angiogenesis Cyc116 This compound AuroraA Aurora A Cyc116->AuroraA Inhibits AuroraB Aurora B Cyc116->AuroraB Inhibits VEGFR2 VEGFR2 Cyc116->VEGFR2 Inhibits Spindle Mitotic Spindle Formation AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Failure Apoptosis Apoptosis Polyploidy->Apoptosis Neovascularization Tumor Neovascularization VEGFR2->Neovascularization

Caption: this compound signaling pathway.

Experimental_Workflow In Vivo Xenograft Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Analysis (IHC, Western Blot) endpoint->analysis Troubleshooting_Logic Troubleshooting Low Efficacy start Low Efficacy Observed check_compound Verify Compound Integrity and Concentration start->check_compound check_cell_line Assess Cell Line Sensitivity start->check_cell_line check_protocol Review Experimental Protocol start->check_protocol dose_response Perform Dose-Response Study check_compound->dose_response check_cell_line->dose_response time_course Conduct Time-Course Experiment check_protocol->time_course resistance Investigate Resistance Mechanisms dose_response->resistance time_course->resistance

References

Effect of p53 status on Cyc-116 sensitivity and resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cyc-116, a selective Aurora kinase inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of p53 tumor suppressor status on cellular sensitivity and the development of resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: How does the p53 status of a cancer cell line affect its initial sensitivity to this compound?

The available preclinical data suggests that the initial sensitivity to this compound does not strongly correlate with p53 status. Studies utilizing isogenic HCT116 cell lines (p53+/+ and p53-/-) have focused primarily on the development of resistance rather than significant differences in initial sensitivity.[1][2][3] However, p53 status is a critical determinant of cellular responses to DNA damage and cell cycle disruption, which can indirectly influence the outcomes of Aurora kinase inhibition.[4][5]

Q2: What are the known mechanisms of acquired resistance to this compound, and how does p53 status influence them?

The development of resistance to this compound in HCT116 cells has been observed to occur irrespective of p53 status. Key mechanisms include:

  • Polyploidy: A universal characteristic of this compound-resistant clones, regardless of their p53 background, is the acquisition of a tetraploid state. This is consistent with the role of Aurora kinases in regulating mitosis.

  • Overexpression of Anti-apoptotic Proteins: A significant finding is the upregulation of the anti-apoptotic protein Bcl-xL (BCL2L1) in this compound resistant clones.[1][2] This mechanism has been particularly highlighted in p53+/+ resistant cells.

  • Multidrug Resistance: Resistant clones often exhibit a multidrug resistance phenotype, showing cross-resistance to other Aurora kinase inhibitors and various cytotoxic agents like etoposide.[1]

Importantly, resistance to this compound in these models was not associated with mutations in the Aurora kinase genes themselves, which distinguishes it from resistance mechanisms observed for other Aurora kinase inhibitors like ZM447439.[2]

Q3: We are observing a decrease in this compound efficacy in our p53 wild-type cell line over time. What could be the cause and how can we investigate it?

A decrease in efficacy suggests the development of acquired resistance. Based on published findings, you should investigate the following:

  • Bcl-xL Expression: Increased expression of Bcl-xL is a primary candidate mechanism for resistance in p53 wild-type cells.[1][2] You can assess Bcl-xL protein levels via Western blot.

  • Cellular Ploidy: Analyze the DNA content of your cell population using flow cytometry to check for a shift towards polyploidy.

  • Cross-Resistance Profile: Test the sensitivity of your resistant cell line to other Aurora kinase inhibitors and standard chemotherapeutic agents to determine if a multidrug resistance phenotype has emerged.[1]

If Bcl-xL is overexpressed, your resistant cells may have become sensitive to Bcl-2 family inhibitors like Navitoclax (ABT-263).[1]

Troubleshooting Guides

Problem: Unexpectedly high IC50 value for this compound in a p53-deficient cell line.
  • Possible Cause: While initial sensitivity is not strongly dictated by p53 status, p53-deficient cells can sometimes exhibit a more aggressive phenotype with inherent resistance to certain apoptotic stimuli.[5]

  • Troubleshooting Steps:

    • Confirm p53 Status: Verify the p53 status of your cell line using Western blot (for p53 protein expression) and sequencing (for mutations).

    • Assess Cell Cycle Profile: Analyze the baseline cell cycle distribution of your p53-deficient cells. Aberrations in cell cycle checkpoints could influence the response to an Aurora kinase inhibitor.

    • Evaluate Apoptosis Machinery: Check the basal expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members) to identify any pre-existing resistance mechanisms.

Problem: Our this compound resistant p53+/+ clone does not show Bcl-xL overexpression.
  • Possible Cause: While Bcl-xL overexpression is a documented mechanism, other resistance pathways may be active.

  • Troubleshooting Steps:

    • Confirm Resistance: Re-evaluate the IC50 of your resistant clone compared to the parental line to confirm the degree of resistance.

    • Check for Polyploidy: As this is a common feature of this compound resistance, verify the ploidy of your clone via flow cytometry.

    • Gene Expression Analysis: Consider a broader gene expression analysis (e.g., microarray or RNA-seq) to identify other differentially expressed genes that could contribute to resistance. Studies have shown that over 200 genes can be differentially expressed in resistant clones.[1]

Data Presentation

Table 1: Fold Resistance to this compound in HCT116 Isogenic Cell Lines

Cell Linep53 StatusFold Resistance to this compoundReference
HCT116:CYC116+/+9 - 82 fold[2]
HCT116p53-/-:CYC116-/-36 - 64 fold[2]

Table 2: Cross-Resistance of this compound Resistant HCT116 p53+/+ Clones to Other Aurora Kinase Inhibitors

CompoundFold Cross-ResistanceReference
AZD11521100 - 1800 fold[3]
MLN805479 - 163 fold[3]
VX-68033 - 67 fold[3]

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol is adapted from methods used to generate chemotherapy-resistant cell lines.[2]

  • Objective: To generate cell lines with acquired resistance to this compound.

  • Procedure:

    • Culture parental HCT116 (p53+/+ or p53-/-) cells in their recommended growth medium.

    • Expose the cells to an initial concentration of this compound equivalent to the IC50 value.

    • When the cells recover and reach approximately 80% confluency, subculture them and increase the concentration of this compound in a stepwise manner.

    • Repeat this process over several months. A small sub-population of cells that survive and form colonies are the resistant clones.[3]

    • Isolate and expand individual resistant colonies.

    • Continuously culture the resistant clones in the presence of the final concentration of this compound to maintain the resistant phenotype.

    • Periodically test the IC50 of the resistant clones to quantify the level of resistance.

2. Cell Viability (MTT) Assay for IC50 Determination

This is a standard colorimetric assay to assess cell viability.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

3. Western Blot for Bcl-xL and p53

  • Objective: To detect the protein expression levels of Bcl-xL and p53.

  • Procedure:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-xL and p53 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

4. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the DNA content and determine the cell cycle distribution of cell populations.

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases, and to identify polyploid populations.

Visualizations

Cyc116_p53_Resistance_Pathway cluster_treatment Treatment cluster_target Cellular Target cluster_outcome Cellular Outcome cluster_resistance Resistance Mechanism cluster_p53 p53 Status This compound This compound Aurora Kinases Aurora Kinases This compound->Aurora Kinases Inhibition Mitotic Arrest Mitotic Arrest Aurora Kinases->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Can induce Polyploidy Polyploidy Mitotic Arrest->Polyploidy Leads to (in resistant cells) Resistance Resistance Polyploidy->Resistance Bcl-xL Upregulation Bcl-xL Upregulation Bcl-xL Upregulation->Apoptosis Inhibits Bcl-xL Upregulation->Resistance p53 p53 p53->Apoptosis Promotes p53->Bcl-xL Upregulation Context-dependent influence

Caption: this compound resistance pathway irrespective of p53 status.

experimental_workflow start Start with HCT116 (p53+/+ or p53-/-) treatment Continuous stepwise This compound treatment start->treatment resistance Isolate resistant clones treatment->resistance characterization Characterize resistant clones resistance->characterization ic50 Determine IC50 (MTT Assay) characterization->ic50 ploidy Analyze Ploidy (Flow Cytometry) characterization->ploidy western Assess Protein Expression (Western Blot for Bcl-xL) characterization->western cross_resistance Test Cross-Resistance characterization->cross_resistance

Caption: Workflow for generating and characterizing this compound resistant cells.

Caption: Simplified p53-mediated apoptosis pathway.

References

Optimal treatment duration for Cyc-116 in cardiomyocyte maturation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cyc-116 to promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound to induce cardiomyocyte maturation?

Based on current research, a definitive optimal treatment duration has not been established through comparative time-course studies. However, significant pro-maturation effects have been observed following a specific treatment regimen. In a key study, hPSC-CMs were treated with this compound for a period of 4 days , which was sufficient to induce significant improvements in structural and functional maturity.[1] Researchers should consider this as a starting point and may need to optimize the duration depending on the specific hPSC line and desired maturation endpoints.

Q2: What is the mechanism of action of this compound in promoting cardiomyocyte maturation?

This compound is an inhibitor of Aurora kinases A and B.[1] These kinases are crucial for regulating the cell cycle. By inhibiting Aurora kinases, this compound is thought to promote cell cycle arrest in cardiomyocytes.[1][2] This exit from the cell cycle is a key characteristic of maturing cardiomyocytes in vivo and is associated with enhanced development of sarcomeric structures, increased cell size, and improved physiological function.[1][2]

Q3: What are the expected morphological and functional changes in cardiomyocytes after this compound treatment?

Treatment with this compound has been shown to induce several key changes indicative of cardiomyocyte maturation:

  • Structural Changes: Increased cell size, more organized sarcomeres with greater length, and an increased number of mitochondria.[1][2][3]

  • Gene Expression: Upregulation of genes associated with mature cardiomyocyte function, structure, and ion channels.[1]

  • Physiological Enhancements: Increased amplitude and altered kinetics of calcium transients, and enhanced mitochondrial respiratory capacity.[1]

Q4: Is this compound effective across different hPSC lines?

Yes, this compound has been demonstrated to promote the maturation of cardiomyocytes derived from multiple human embryonic stem cell (hESC) lines (H1 and H9) and induced pluripotent stem cell (iPSC) lines (UC013).[1][2] This suggests that its mechanism of action is robust across various genetic backgrounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Maturation Efficiency Suboptimal this compound concentration.Perform a dose-response curve to determine the optimal concentration for your specific hPSC-CM line. A concentration of 5 µM has been shown to be effective.[3]
Insufficient treatment duration.While 4 days has been shown to be effective, consider extending the treatment period and assessing maturation markers at different time points.
Poor initial cardiomyocyte differentiation.Ensure a high purity of cTnT+ cells before starting the maturation protocol. Poor quality starting material will not mature effectively.
Cytotoxicity/Cell Death This compound concentration is too high.Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic dose for your cells.
Poor cell health prior to treatment.Ensure cardiomyocytes are healthy and beating robustly before adding this compound.
Inconsistent Results Between Experiments Variation in initial cell density.Standardize the seeding density of cardiomyocytes for each experiment.
Differences in the timing of this compound addition post-differentiation.Initiate this compound treatment at a consistent time point after the completion of the differentiation protocol.
Lot-to-lot variability of this compound.Test each new lot of this compound to ensure consistent potency.
Difficulty in Assessing Maturation Inappropriate maturation markers.Use a combination of structural (e.g., sarcomere length, cell size), functional (e.g., calcium imaging, electrophysiology), and molecular (e.g., gene expression of mature cardiac markers) assays to assess maturation comprehensively.
Subjective analysis of morphology.Employ quantitative image analysis software to measure parameters like sarcomere length and cell area to ensure objectivity.

Data Presentation

Table 1: Effect of this compound on Cardiomyocyte Structural Maturation

Parameter Control (DMSO) This compound Treated Cell Line
Sarcomere Length (µm) 1.22 ± 0.032.12 ± 0.01H1-CMs
Cell Area (Arbitrary Units) ~1500~2500H1-CMs
Sarcomere Length (µm) ~1.6~2.0H9-CMs
Sarcomere Length (µm) ~1.5~1.9UC013-CMs

Data extracted from Ji et al., 2022.[1][3]

Table 2: Effect of this compound on Cardiomyocyte Functional Maturation

Parameter Control (DMSO) This compound Treated Cell Line
Maximum Calcium Transient Amplitude (F/F0) ~2.5~4.0H9-CMs
Maximum Calcium Transient Amplitude (F/F0) ~2.0~3.5UC013-CMs
Mitochondrial Maximum Respiratory Rate (pmol/min) ~150~200H1-CMs

Data extracted from Ji et al., 2022.[1]

Experimental Protocols

Protocol: this compound Treatment for hPSC-CM Maturation

This protocol is based on the methodology described by Ji et al., 2022.[1]

Materials:

  • hPSC-derived cardiomyocytes (beating)

  • DMEM/F12 with B27 supplement

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Standard cell culture reagents and consumables

Procedure:

  • Cardiomyocyte Culture: Culture hPSC-CMs according to your standard differentiation protocol until they exhibit spontaneous beating. This is typically around day 10-12 of differentiation.

  • Preparation of Treatment Media:

    • Prepare the maturation medium: DMEM/F12 supplemented with B27.

    • For the treatment group, dilute the this compound stock solution in the maturation medium to a final concentration of 5 µM.

    • For the control group, add an equivalent volume of DMSO to the maturation medium.

  • This compound Treatment:

    • Aspirate the culture medium from the hPSC-CMs.

    • Add the prepared this compound containing medium or the control medium to the respective wells.

    • Incubate the cells for 4 days.

  • Medium Change: Replace the medium every 2 days with freshly prepared treatment or control medium.

  • Post-Treatment Analysis: After 4 days of treatment, the cells are ready for analysis of maturation markers. This can include:

    • Immunofluorescence Staining: Fix the cells and stain for cardiac markers such as α-actinin and cardiac Troponin T (cTnT) to assess sarcomere organization and cell morphology.

    • Calcium Imaging: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) to measure calcium transient properties.

    • Gene Expression Analysis: Lyse the cells to extract RNA for qRT-PCR analysis of maturation-related genes (e.g., TNNI3, MYH7, SCN5A).

    • Mitochondrial Function Assays: Perform assays such as Seahorse XF analysis to measure mitochondrial respiration.

Visualizations

Cyc116_Signaling_Pathway This compound Signaling Pathway in Cardiomyocyte Maturation Cyc116 This compound AuroraK Aurora Kinases A & B Cyc116->AuroraK Inhibition CellCycle Cell Cycle Progression AuroraK->CellCycle Promotes Maturation Cardiomyocyte Maturation (Increased Sarcomere Length, Cell Size, etc.) CellCycle->Maturation Inhibition of Progression Promotes

Caption: this compound inhibits Aurora kinases, halting cell cycle progression and promoting cardiomyocyte maturation.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment (4 Days) cluster_analysis Analysis hPSC_CMs hPSC-CM Differentiation (Day 10-12, Beating) Cyc116_Treat Add this compound (5 µM) in Maturation Medium hPSC_CMs->Cyc116_Treat Control_Treat Add DMSO (Vehicle) in Maturation Medium hPSC_CMs->Control_Treat Analysis Assess Maturation Markers: - Immunofluorescence - Calcium Imaging - Gene Expression - Mitochondrial Function Cyc116_Treat->Analysis Control_Treat->Analysis

Caption: Workflow for this compound treatment and subsequent analysis of cardiomyocyte maturation.

References

Validation & Comparative

A Comparative Analysis of Cyc-116 and Other Aurora Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Cyc-116, a dual Aurora kinase and VEGFR2 inhibitor, with other prominent Aurora kinase inhibitors. This document summarizes key preclinical and clinical data, presents detailed experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these therapeutic agents.

Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their overexpression in various cancers has made them attractive targets for cancer therapy. This compound is a novel, orally bioavailable small molecule that not only inhibits Aurora kinases A, B, and C but also targets the vascular endothelial growth factor receptor 2 (VEGFR2), thereby possessing both anti-mitotic and anti-angiogenic properties.[1][2] This dual mechanism of action distinguishes it from many other Aurora kinase inhibitors. This guide compares the efficacy of this compound with other well-studied inhibitors such as Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358).

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro inhibitory activity and clinical efficacy of this compound and its comparators.

InhibitorTarget(s)IC50 / Ki (nM)Key FindingsCitations
This compound Aurora A, B, C, VEGFR2IC50: Aurora A: 44, Aurora B: 19, Aurora C: 65-69, VEGFR2: 69Ki: Aurora A: 8.0, Aurora B: 9.2, VEGFR2: 44Demonstrates potent inhibition of both Aurora kinases and VEGFR2, suggesting a dual anti-proliferative and anti-angiogenic effect. Broad-spectrum antitumor activity in preclinical models.[1][3][4][5][6][7]
Alisertib (MLN8237) Aurora AIC50: Aurora A: 1.2, Aurora B: 396.5Highly selective for Aurora A over Aurora B. Has shown promising antitumor activity in both solid and hematological malignancies in clinical trials.[8][9]
Barasertib (AZD1152) Aurora BIC50 (AZD1152-HQPA): 0.37A highly selective inhibitor of Aurora B. The active metabolite, AZD1152-HQPA, is potent. Clinical trials have shown significant efficacy in acute myeloid leukemia (AML).[10][11]
Danusertib (PHA-739358) Pan-Aurora, Bcr-AblIC50: Aurora A: 13, Aurora B: 79, Aurora C: 61A pan-Aurora kinase inhibitor that also targets Bcr-Abl. Has shown some anti-tumor activity in clinical trials, though it did not meet primary endpoints in some solid tumor studies.[12][13]

Table 1: In Vitro Inhibitory Activity of Aurora Kinase Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and other selected Aurora kinase inhibitors against their primary targets. Lower values indicate greater potency.

InhibitorCancer Type(s)PhaseKey Efficacy ResultsCitations
This compound Advanced Solid TumorsPhase IA Phase I trial was initiated to evaluate safety and pharmacology, but was terminated early.[9][14][15]
Alisertib (MLN8237) Sarcoma, Small Cell Lung Cancer, Breast CancerPhase I/IIShowed partial responses and stable disease in various advanced solid tumors. In a Phase 2 study in sarcoma, the 12-week progression-free survival (PFS) was 73% in liposarcoma.[16][17][18][19]
Barasertib (AZD1152) Acute Myeloid Leukemia (AML)Phase IIIn elderly AML patients, Barasertib showed a significantly higher objective complete response rate (OCRR) compared to low-dose cytosine arabinoside (35.4% vs 11.5%).[20][21][22]
Danusertib (PHA-739358) Advanced Solid Tumors, Hematological MalignanciesPhase I/IIShowed some antitumor activity, including a partial response in a patient with small cell lung cancer. However, a Phase II study in several common solid tumors did not meet its primary endpoint for clinically relevant activity.[23][24][25]

Table 2: Clinical Efficacy of Aurora Kinase Inhibitors. This table summarizes key findings from clinical trials of this compound and its comparators, highlighting the cancer types studied and reported efficacy outcomes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_kinases Aurora Kinases cluster_cellular_processes Cellular Processes G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Metaphase Metaphase Aurora B Aurora B Metaphase->Aurora B Anaphase Anaphase Anaphase->Aurora B Cytokinesis Cytokinesis Cytokinesis Control Cytokinesis Control Cytokinesis->Cytokinesis Control Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Aurora B->Cytokinesis Control This compound This compound This compound->Aurora A This compound->Aurora B Alisertib Alisertib Alisertib->Aurora A Barasertib Barasertib Barasertib->Aurora B Danusertib Danusertib Danusertib->Aurora A Danusertib->Aurora B

Figure 1: Aurora Kinase Signaling Pathway. This diagram illustrates the roles of Aurora A and B kinases in regulating key events during mitosis.

Experimental_Workflow cluster_assays Efficacy Assays Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Inhibitor Treatment Inhibitor Treatment Cancer Cell Culture->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Cell Viability Assay (MTT/ATP-based) Cell Viability Assay (MTT/ATP-based) Incubation->Cell Viability Assay (MTT/ATP-based) Kinase Activity Assay (ADP-Glo) Kinase Activity Assay (ADP-Glo) Incubation->Kinase Activity Assay (ADP-Glo) Western Blot (p-Histone H3) Western Blot (p-Histone H3) Incubation->Western Blot (p-Histone H3) Flow Cytometry (Cell Cycle Analysis) Flow Cytometry (Cell Cycle Analysis) Incubation->Flow Cytometry (Cell Cycle Analysis) Data Analysis Data Analysis Cell Viability Assay (MTT/ATP-based)->Data Analysis Kinase Activity Assay (ADP-Glo)->Data Analysis Western Blot (p-Histone H3)->Data Analysis Flow Cytometry (Cell Cycle Analysis)->Data Analysis End End Data Analysis->End

Figure 2: Experimental Workflow for Efficacy Assessment. This flowchart outlines the key steps in evaluating the efficacy of Aurora kinase inhibitors in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant Aurora kinase (A or B)

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (this compound, Alisertib, etc.)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and test inhibitors to their desired concentrations in the kinase assay buffer.

  • Kinase Reaction:

    • To each well of the assay plate, add the test inhibitor or vehicle control.

    • Add the purified Aurora kinase enzyme.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.[26][27]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

Conclusion

This compound presents a unique profile as a dual inhibitor of Aurora kinases and VEGFR2, suggesting potential advantages in targeting both cell proliferation and tumor angiogenesis.[1] While preclinical data are promising, its clinical development was halted. In contrast, other Aurora kinase inhibitors, such as the Aurora A-selective Alisertib and the Aurora B-selective Barasertib, have demonstrated clinical efficacy in specific cancer types and continue to be investigated.[16][20][21] Danusertib, a pan-Aurora inhibitor, has shown more modest clinical activity in solid tumors.[24] The choice of an appropriate Aurora kinase inhibitor for therapeutic development will likely depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic strategy, whether it be targeting mitosis alone or in combination with other pathways like angiogenesis. Further research and well-designed clinical trials are necessary to fully elucidate the therapeutic potential of these agents.

References

Validating Cyc-116 Target Engagement on Aurora Kinases A and B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyc-116, an inhibitor of Aurora kinases A and B, with other notable inhibitors: PHA-739358 (Danusertib), AZD1152 (Barasertib), and MK-5108. The following sections detail their biochemical potency, cellular activity, and kinase selectivity, supported by experimental data and protocols.

Biochemical Potency and Kinase Selectivity

This compound demonstrates potent inhibition of both Aurora A and Aurora B kinases. Its activity is compared with other inhibitors in the following tables. The data presented is compiled from various studies and serves as a comparative reference.

Table 1: Biochemical Potency against Aurora Kinases

CompoundTargetIC50 (nM)Ki (nM)
This compound Aurora A44[1]8.0[2]
Aurora B19[1]9.2[2]
Aurora C65[1]-
PHA-739358 Aurora A13[3]-
Aurora B79[3]-
Aurora C61[3]-
AZD1152-HQPA *Aurora A1368[4]1400[4]
Aurora B0.37[4]<1[4]
MK-5108 Aurora A0.064[5]-
Aurora B>14[5]-
Aurora C>12[5]-

Note: AZD1152 is a prodrug that is rapidly converted to the active form, AZD1152-HQPA.

Table 2: Kinase Selectivity Profile

CompoundOff-Target Kinases with Significant Inhibition (Ki or IC50)
This compound VEGFR2 (Ki: 44 nM), FLT3 (Ki: 44 nM), Src (Ki: 82 nM), Lck (Ki: 280 nM)[2][6]
PHA-739358 ABL (IC50: 25 nM), RET, TRK-A[1][4]
AZD1152-HQPA Highly selective for Aurora B over a panel of 50 other kinases[4]
MK-5108 Highly selective for Aurora A, with >220-fold selectivity over Aurora B and >190-fold over Aurora C. Inhibited TrkA with <100-fold selectivity in a panel of 233 kinases.[5]
Cellular Activity

The efficacy of these inhibitors has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce specific cellular phenotypes associated with Aurora kinase inhibition.

Table 3: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compound MV4-11 (Acute Myeloid Leukemia)34[2]
Wide range of cancer cell lines34 - 1370[1]
PHA-739358 Various leukemic cell lines50 - 3060[6]
AZD1152-HQPA Potent inhibition of growth in various human colon, lung, and hematologic tumor xenografts[4]
MK-5108 HCT116 (Colorectal Carcinoma)160 - 6400 (range across 14 cell lines)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of compounds against purified Aurora kinases.

Protocol for Aurora A Kinase Assay:

  • Prepare a reaction mixture containing 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, and 10 µg of kemptide as the peptide substrate.[2]

  • Dilute recombinant Aurora A kinase in 20 mM Tris/HCl (pH 8) containing 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35.[2]

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a Mg/ATP mix (15 mM MgCl₂, 100 µM ATP) containing γ-³²P-ATP.[2]

  • Incubate the reaction at 30°C for 30 minutes.[2]

  • Terminate the reaction by adding 75 mM H₃PO₄.[2]

  • Measure the incorporation of ³²P into the kemptide substrate to determine kinase activity.

Protocol for Aurora B Kinase Assay: The protocol is similar to the Aurora A assay, with a key difference in the enzyme preparation. Prior to the assay, Aurora B is activated by incubation with inner centromere protein (INCENP) at 30°C for 60 minutes.[2]

Cell-Based Assays

Objective: To assess the target engagement and cellular effects of the inhibitors in a cellular context.

1. Inhibition of Histone H3 Phosphorylation (A Marker for Aurora B Activity)

Protocol:

  • Seed cancer cells (e.g., HeLa, HCT-116) in a suitable culture format.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 7 hours).[6]

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using an antibody specific for phosphorylated Histone H3 (Ser10).

  • Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of Histone H3 phosphorylation.

2. Cell Proliferation Assay (MTT Assay)

Protocol:

  • Seed cells into 96-well plates and incubate overnight.[2]

  • Add the test compound in a serial dilution to the wells in triplicate and incubate for 72-96 hours.[2]

  • Add MTT solution (5 mg/mL) to each well and incubate in the dark at 37°C for 4 hours.[2]

  • Remove the MTT solution and wash the cells with PBS.[2]

  • Solubilize the formazan crystals with DMSO.[2]

  • Measure the absorbance at 540 nm using a microplate reader to determine cell viability.[2]

  • Calculate the IC50 values using appropriate curve-fitting software.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of Aurora kinases A and B during mitosis and a general workflow for validating target engagement.

Aurora_Kinase_Signaling_Pathway cluster_AuroraA Aurora A Pathway cluster_AuroraB Aurora B Pathway cluster_Inhibitors Inhibitors Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AuroraA Activates CentrosomeMaturation Centrosome Maturation & Separation AuroraA->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly TPX2 TPX2 TPX2->AuroraA Activates CPC Chromosomal Passenger Complex (CPC) (INCENP, Survivin, Borealin) AuroraB Aurora B CPC->AuroraB Activates HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) ChromosomeSegregation Chromosome Segregation AuroraB->ChromosomeSegregation Cytokinesis Cytokinesis AuroraB->Cytokinesis SpindleCheckpoint Spindle Assembly Checkpoint AuroraB->SpindleCheckpoint Cyc116 This compound Cyc116->AuroraA Cyc116->AuroraB PHA739358 PHA-739358 PHA739358->AuroraA PHA739358->AuroraB AZD1152 AZD1152 AZD1152->AuroraB MK5108 MK-5108 MK5108->AuroraA

Caption: Aurora A and B signaling pathways during mitosis and points of inhibition.

Target_Engagement_Workflow cluster_workflow Target Engagement Validation Workflow start Start: Compound of Interest (e.g., this compound) biochemical Biochemical Assay (Purified Kinase) start->biochemical Test in vitro potency cell_based Cell-Based Assay (Cancer Cell Lines) start->cell_based Test cellular efficacy data_analysis Data Analysis & Comparison biochemical->data_analysis direct_binding Direct Target Engagement (e.g., CETSA) cell_based->direct_binding Confirm direct binding phenotypic Phenotypic Analysis (e.g., Polyploidy, Apoptosis) cell_based->phenotypic Observe cellular outcomes direct_binding->data_analysis phenotypic->data_analysis conclusion Conclusion: Validated Target Engagement data_analysis->conclusion

Caption: General workflow for validating target engagement of a kinase inhibitor.

References

Cross-Resistance Profile of CYC116 with AZD1152 and VX-680: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cancer therapeutics, understanding the potential for drug resistance is paramount. This guide provides a detailed comparison of the cross-resistance profile of CYC116, a pan-Aurora kinase inhibitor, with two other well-characterized Aurora kinase inhibitors, AZD1152 (Barasertib) and VX-680 (Tozasertib). The data presented here, supported by experimental protocols and pathway diagrams, offers insights into the shared and distinct mechanisms of resistance to this class of anti-cancer agents.

Comparative Analysis of In Vitro Resistance

The development of resistance to Aurora kinase inhibitors is a significant clinical challenge. Studies utilizing the human colorectal carcinoma cell line HCT116 have been instrumental in elucidating the cross-resistance patterns among different inhibitors. Upon developing resistance to CYC116, cancer cells exhibit a marked decrease in sensitivity not only to CYC116 itself but also to other Aurora kinase inhibitors, including AZD1152 and VX-680.

Table 1: Cross-Resistance of CYC116-Resistant HCT116 Cells to AZD1152 and VX-680
Cell LineSelecting AgentResistance to CYC116 (Fold Increase in IC50)Cross-Resistance to AZD1152 (Fold Increase in IC50)Cross-Resistance to VX-680 (Fold Increase in IC50)
HCT116 p53+/+CYC11610 - 801100 - 180033 - 67
HCT116 p53-/-CYC11610 - 80IC50 not reached at 50 μM20 - 24

Data summarized from a study by Kollareddy et al.[1][2]

The data clearly indicates that HCT116 cells rendered resistant to CYC116 display a significant cross-resistance to both AZD1152 and VX-680.[1] Notably, the p53+/+ clones demonstrated extremely high levels of cross-resistance to AZD1152.[1] In the p53-/- cell line, the IC50 for AZD1152 could not be determined even at high concentrations, suggesting a profound resistance mechanism.[1] This extensive cross-resistance suggests shared mechanisms of action and resistance among these Aurora kinase inhibitors.[1]

Mechanisms of Resistance

The emergence of resistance to CYC116 and the subsequent cross-resistance to AZD1152 and VX-680 are multifactorial. Key mechanisms identified include:

  • Polyploidy: A notable characteristic of CYC116-resistant clones is the development of polyploidy, a state of having more than two sets of chromosomes.[1][3] This is consistent with the phenotype of Aurora B kinase inhibition.[1]

  • Upregulation of Bcl-xL: A significant finding is the overexpression of the anti-apoptotic protein Bcl-xL (BCL2L1) in CYC116-resistant clones.[2][4] Knockdown of Bcl-xL was shown to partially resensitize the resistant cells to CYC116.[2][4] This suggests that evasion of apoptosis is a key survival strategy for these resistant cells.

  • Multidrug Resistance Phenotype: The resistant clones also exhibited a multidrug resistance phenotype, showing resistance to other approved anticancer drugs, particularly etoposide.[1][2] However, they displayed increased sensitivity to antimetabolites like 5-fluorouracil and gemcitabine.[1]

  • Drug Transporters: Interestingly, the resistance to CYC116 in HCT116 cells does not appear to be primarily mediated by the upregulation of common drug transporters such as P-glycoprotein (PgP) and Multidrug Resistance-associated Protein 1 (MRP1).[3] In contrast, resistance to AZD1152 in other cancer cell lines has been linked to the upregulation of MDR1 and BCRP.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CYC116 cross-resistance.

Generation of Resistant Cell Lines

Resistant cell lines were established by continuous exposure of HCT116 p53+/+ and HCT116 p53-/- parental cell lines to increasing concentrations of CYC116.[1][3] The process began with the IC50 concentration of the drug, which was gradually escalated over a period of several months. Surviving cell colonies were then isolated and expanded to establish stable resistant clones.[1]

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: The following day, cells were treated with a serial dilution of the Aurora kinase inhibitors (CYC116, AZD1152, VX-680) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in CYC116 resistance and the experimental workflow for generating resistant cell lines.

Bcl_xL_Mediated_Resistance Bcl-xL Mediated Resistance to Aurora Kinase Inhibitors CYC116 CYC116 / AZD1152 / VX-680 Aurora_Kinase Aurora Kinase B CYC116->Aurora_Kinase Inhibition Apoptosis Apoptosis Aurora_Kinase->Apoptosis Promotes (indirectly) Bcl_xL Bcl-xL (Upregulated) Bcl_xL->Apoptosis Inhibition Cell_Survival Cell Survival / Resistance Bcl_xL->Cell_Survival

Caption: Upregulation of Bcl-xL confers resistance to Aurora kinase inhibitors by inhibiting apoptosis.

Experimental_Workflow Workflow for Generating Resistant Cell Lines start Parental HCT116 Cells treatment Continuous Exposure to Increasing Concentrations of CYC116 start->treatment selection Selection of Surviving Colonies treatment->selection expansion Expansion of Resistant Clones selection->expansion characterization Characterization of Resistant Phenotype (IC50, Cross-Resistance, Molecular Analysis) expansion->characterization end Stable CYC116-Resistant Cell Line characterization->end

Caption: Step-by-step process for the in vitro generation of drug-resistant cancer cell lines.

References

Comparative Analysis of Cyc-116 Effects in p53 Wild-Type vs. Null Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated effects of Cyc-116, a potent inhibitor of Aurora kinases A and B, in cancer cells with differing p53 status. While direct comparative studies on this compound in p53 wild-type versus p53 null isogenic cell lines are not extensively available in the public domain, this analysis is built upon the known mechanisms of Aurora kinase inhibitors and the established role of p53 in regulating cell cycle checkpoints and apoptosis. The experimental data presented is extrapolated from studies using other Aurora kinase inhibitors in well-characterized p53 wild-type and p53 null cancer cell lines, such as the HCT116 human colorectal carcinoma model.

Introduction to this compound and p53

This compound is an orally bioavailable small molecule that potently inhibits Aurora kinase A and Aurora kinase B. These kinases are critical regulators of mitosis, playing essential roles in centrosome maturation, spindle formation, and cytokinesis. Their overexpression is common in various cancers, making them attractive targets for cancer therapy.

The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, including DNA damage and mitotic errors. Activated p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of cells with genomic instability. The functional status of p53 is a key determinant of cellular response to many anti-cancer agents.

Comparative Effects of Aurora Kinase Inhibition by p53 Status

The cellular response to the inhibition of Aurora kinases by agents like this compound is significantly influenced by the functional status of p53. In general, p53-deficient or mutant cells exhibit increased sensitivity to Aurora kinase B inhibitors.[1]

In p53 Wild-Type Cells:

Upon inhibition of Aurora kinases, p53 wild-type cells are more likely to undergo a G1 arrest in a tetraploid state.[2] This response is mediated by the activation of p53 and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21/WAF1.[2][3] This cell cycle arrest can provide a survival advantage by preventing mitotic catastrophe and allowing time for DNA repair.

In p53 Null Cells:

In the absence of functional p53, cells are unable to mount an effective G1 checkpoint in response to mitotic errors induced by Aurora kinase inhibition. This leads to a higher propensity for DNA re-replication without proper cell division, resulting in polyploidy and aneuploidy.[2] These genetically unstable cells are more likely to undergo mitotic catastrophe and subsequently, apoptosis.[1][2]

Data Summary: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated differential effects of this compound in p53 wild-type versus p53 null cancer cells based on the known mechanisms of Aurora kinase inhibitors.

Table 1: Comparative Effects on Cell Cycle Progression

Featurep53 Wild-Type Cellsp53 Null Cells
Primary Cell Cycle Outcome Tetraploid G1 arrestMitotic slippage, DNA re-replication, and polyploidy
Key Regulatory Protein p21/WAF1 inductionAbsence of p21/WAF1-mediated arrest
Ploidy Status Increased population of 4N cellsIncreased population of >4N cells
Long-term Fate Potential for cell survival and recoveryIncreased likelihood of mitotic catastrophe

Table 2: Comparative Effects on Apoptosis

Featurep53 Wild-Type Cellsp53 Null Cells
Sensitivity to Apoptosis Less sensitiveMore sensitive
Mechanism of Cell Death Apoptosis may occur, but cell cycle arrest is a primary responseApoptosis secondary to mitotic catastrophe and excessive aneuploidy
Pro-apoptotic Protein Induction p53-dependent induction of pro-apoptotic targets can occurApoptosis is largely p53-independent

Experimental Protocols

The following are generalized protocols for key experiments to compare the effects of this compound in p53 wild-type and p53 null cell lines.

1. Cell Culture and Drug Treatment:

  • Cell Lines: HCT116 p53+/+ (wild-type) and HCT116 p53-/- (null) human colorectal carcinoma cells are a well-established isogenic pair for these studies.

  • Culture Conditions: Cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates.

  • After 24 hours, treat with a range of this compound concentrations for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

  • Seed cells in 6-well plates and treat with this compound for the desired time points.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining):

  • Seed cells and treat with this compound as described above.

  • Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of sub-G1 (apoptotic) and polyploid populations.

Visualizing the Signaling Pathways and Workflows

Diagram 1: this compound Signaling in p53 Wild-Type Cells

This compound Action in p53 Wild-Type Cells This compound This compound Aurora Kinases A/B Aurora Kinases A/B This compound->Aurora Kinases A/B inhibits Mitotic Errors Mitotic Errors Aurora Kinases A/B->Mitotic Errors leads to p53 Activation p53 Activation Mitotic Errors->p53 Activation induces p21/WAF1 Upregulation p21/WAF1 Upregulation p53 Activation->p21/WAF1 Upregulation transactivates CDK Inhibition CDK Inhibition p21/WAF1 Upregulation->CDK Inhibition causes Tetraploid G1 Arrest Tetraploid G1 Arrest CDK Inhibition->Tetraploid G1 Arrest results in Cell Survival Cell Survival Tetraploid G1 Arrest->Cell Survival promotes

Caption: this compound induces a p53-dependent G1 arrest in wild-type cells.

Diagram 2: this compound Signaling in p53 Null Cells

This compound Action in p53 Null Cells This compound This compound Aurora Kinases A/B Aurora Kinases A/B This compound->Aurora Kinases A/B inhibits Mitotic Errors Mitotic Errors Aurora Kinases A/B->Mitotic Errors leads to Failed G1 Checkpoint Failed G1 Checkpoint Mitotic Errors->Failed G1 Checkpoint results in DNA Re-replication DNA Re-replication Failed G1 Checkpoint->DNA Re-replication allows Polyploidy/Aneuploidy Polyploidy/Aneuploidy DNA Re-replication->Polyploidy/Aneuploidy causes Mitotic Catastrophe Mitotic Catastrophe Polyploidy/Aneuploidy->Mitotic Catastrophe induces Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis triggers

Caption: this compound leads to mitotic catastrophe in p53 null cells.

Diagram 3: Experimental Workflow for Comparative Analysis

Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture p53_wt p53 Wild-Type Cells Cell Culture->p53_wt p53_null p53 Null Cells Cell Culture->p53_null Cyc116_Treatment This compound Treatment p53_wt->Cyc116_Treatment p53_null->Cyc116_Treatment Cell_Viability Cell Viability Assay (MTT) Cyc116_Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Cyc116_Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cyc116_Treatment->Cell_Cycle_Analysis Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing this compound effects in p53 wt vs null cells.

Conclusion

The p53 status of cancer cells is a critical determinant of their response to Aurora kinase inhibitors like this compound. While p53 wild-type cells may exhibit a protective cell cycle arrest, p53 null cells are more susceptible to mitotic catastrophe and apoptosis. This differential sensitivity suggests that p53 status could be a valuable biomarker for predicting patient response to this compound and for guiding the development of combination therapies. Further experimental validation using this compound in isogenic p53 wild-type and null cell lines is warranted to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound in different cancer contexts.

References

A Head-to-Head Preclinical Comparison of Aurora Kinase Inhibitors: Cyc-116 and MLN8054

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two preclinical Aurora kinase inhibitors, Cyc-116 and MLN8054. The information presented is synthesized from publicly available preclinical data. It is important to note that the data for each compound originates from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been published. Therefore, this guide serves as a summary of the individual preclinical profiles of this compound and MLN8054 to aid in the understanding of their respective activities.

Introduction to this compound and MLN8054

This compound and MLN8054 are both small molecule inhibitors targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2]

This compound is a potent inhibitor of both Aurora A and Aurora B kinases and also shows activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a dual mechanism of action involving both anti-mitotic and anti-angiogenic effects.[3][4] It is an orally bioavailable compound that has demonstrated anti-tumor activity in both solid and hematological preclinical cancer models.[4][5]

MLN8054 is a selective inhibitor of Aurora A kinase.[6][7] Its mechanism of action is centered on the disruption of mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][6] MLN8054 is also orally active and has shown significant tumor growth inhibition in various human tumor xenograft models.[6]

In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activities of this compound and MLN8054 against their primary kinase targets.

CompoundTarget KinaseInhibition MetricValue (nM)
This compound Aurora AKi8.0[3]
Aurora BKi9.2[3]
VEGFR2Ki44[3]
MLN8054 Aurora AIC504
Aurora BIC50>180 (>40-fold selective for Aurora A)

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound and MLN8054 have been evaluated in various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)
This compound MV4-11Acute Myeloid Leukemia34[3]
MLN8054 HCT-116Colorectal Carcinoma110 - 1430 (range across 9 cell lines)[6]
PC-3Prostate Cancer110 - 1430 (range across 9 cell lines)[6]
And othersVarious110 - 1430 (range across 9 cell lines)[6]

In Vivo Anti-tumor Efficacy

The in vivo anti-tumor activity of both compounds has been demonstrated in preclinical xenograft models.

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition/Delay
This compound NCI-H460 (subcutaneous)75 mg/kg, p.o., q.d. for 5 days2.3 days tumor growth delay[3]
100 mg/kg, p.o., q.d. for 5 days5.8 days tumor growth delay[3]
MLN8054 HCT-116 (subcutaneous)10 mg/kg, p.o., q.d. for 21 days76% tumor growth inhibition[6]
30 mg/kg, p.o., q.d. for 21 days84% tumor growth inhibition[6]
PC-3 (subcutaneous)Not specifiedSignificant tumor growth inhibition[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Aurora_Kinase_Pathway cluster_input Upstream Signals cluster_pathway Aurora Kinase Signaling cluster_inhibitors Inhibitors cluster_output Cellular Outcomes Growth_Factors Growth Factors Aurora_A Aurora A Growth_Factors->Aurora_A Aurora_B Aurora B Growth_Factors->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Aurora_B->Mitotic_Arrest Cyc116 This compound Cyc116->Aurora_A Cyc116->Aurora_B MLN8054 MLN8054 MLN8054->Aurora_A Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified Aurora Kinase Signaling Pathway.

Xenograft_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (s.c. in nude mice) Start->Tumor_Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (p.o., q.d.) Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Treatment->Monitoring Daily Monitoring->Treatment Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint At study conclusion End End Endpoint->End

References

Synergistic Potential of CYC116 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CYC116, a potent inhibitor of Aurora kinases A and B and VEGFR2, has demonstrated significant preclinical antitumor activity.[1][2] This guide explores the synergistic effects of CYC116 when combined with other chemotherapeutic agents, providing a comparative analysis based on available preclinical data for Aurora kinase inhibitors. While direct quantitative synergy data for CYC116 combinations is limited in publicly available literature, extensive research on other molecules in the same class provides a strong rationale for its potential in combination regimens. This guide summarizes key findings, presents comparative data from analogous studies, and details relevant experimental protocols to inform future research and development.

Rationale for Combination Therapy

Aurora kinases are crucial for mitotic progression, and their inhibition by agents like CYC116 leads to mitotic catastrophe and apoptosis in cancer cells.[1][2] Taxanes, such as paclitaxel and docetaxel, also target mitosis by stabilizing microtubules, leading to mitotic arrest. The distinct but complementary mechanisms of action of Aurora kinase inhibitors and taxanes provide a strong basis for expecting synergistic antitumor effects. By targeting different aspects of the mitotic process, their combination may lead to enhanced cancer cell killing and potentially overcome resistance to single-agent therapy.

Comparative Analysis of Aurora Kinase Inhibitors in Combination with Taxanes

Aurora Kinase InhibitorCombination AgentCancer TypeKey Synergistic FindingReference
VE-465PaclitaxelOvarian Cancer4.5-fold greater apoptosis with combination compared to paclitaxel alone in 1A9 cells.[1][3]
CYC3PaclitaxelPancreatic CancerSynergistic inhibition of cell growth and induction of mitotic arrest at lower concentrations of both drugs.[2][4]
Alisertib (MLN8237)DocetaxelUpper Gastrointestinal AdenocarcinomasSignificantly enhanced inhibition of cell survival and tumor growth in xenograft models with the combination.[5][6]
siRNA targeting AURKAPaclitaxelHead and Neck Squamous Cell CarcinomaSynergistically enhanced apoptosis induction with the combination.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for assessing synergistic effects.

Synergy_Signaling_Pathway CYC116 and Taxane Combination Signaling Pathway cluster_cyc116 CYC116 cluster_taxane Taxanes (Paclitaxel/Docetaxel) cluster_outcome Cellular Outcome CYC116 CYC116 AuroraA Aurora Kinase A CYC116->AuroraA inhibits AuroraB Aurora Kinase B CYC116->AuroraB inhibits Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation regulates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Mitotic_Catastrophe Mitotic Catastrophe Centrosome_Separation->Mitotic_Catastrophe Spindle_Assembly->Mitotic_Catastrophe Cytokinesis->Mitotic_Catastrophe Taxane Taxane Microtubules Microtubules Taxane->Microtubules stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest leads to Mitotic_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: CYC116 and Taxane Combination Signaling Pathway.

Experimental_Workflow Workflow for Assessing Synergy start Cancer Cell Lines treatment Treat with CYC116, Chemotherapeutic Agent, and Combination start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ci_analysis Combination Index (CI) Analysis viability_assay->ci_analysis apoptosis_assay->ci_analysis in_vivo In Vivo Xenograft Studies ci_analysis->in_vivo tumor_growth Measure Tumor Growth Inhibition in_vivo->tumor_growth end Synergy Assessment tumor_growth->end

Caption: A typical experimental workflow for synergy assessment.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from studies on Aurora kinase inhibitors in combination with taxanes. These can serve as a foundation for designing experiments with CYC116.

Cell Viability and Synergy Analysis (Adapted from studies on CYC3 and paclitaxel)[2][4]
  • Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2).

  • Reagents: CYC116 (or other Aurora kinase inhibitor), Paclitaxel, Sulforhodamine B (SRB) or MTT reagent, cell culture medium.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a matrix of concentrations of CYC116 and paclitaxel, both alone and in combination.

    • Incubate for 72 hours.

    • For SRB assay, fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 510 nm. For MTT assay, add MTT reagent, incubate, solubilize formazan crystals, and measure absorbance at 570 nm.

    • Calculate the percentage of cell growth inhibition for each treatment.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Adapted from studies on VE-465 and paclitaxel)[1][3]
  • Cell Lines: Ovarian cancer cell lines (e.g., 1A9, PTX10).

  • Reagents: CYC116 (or other Aurora kinase inhibitor), Paclitaxel, Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Procedure:

    • Treat cells with the individual drugs and their combination for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Xenograft Studies (Adapted from studies on Alisertib and docetaxel)[5][6]
  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, CYC116 alone, chemotherapeutic agent alone, and the combination. Administer drugs according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

The available preclinical evidence for other Aurora kinase inhibitors strongly suggests that CYC116 has the potential to act synergistically with taxanes and possibly other chemotherapeutic agents. The combination of CYC116 with standard-of-care chemotherapy could represent a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of each agent.

Further preclinical studies are warranted to specifically evaluate the synergistic effects of CYC116 with a range of chemotherapeutic drugs in various cancer models. These studies should focus on determining optimal dosing and scheduling, elucidating the precise molecular mechanisms of synergy, and identifying predictive biomarkers to select patient populations most likely to benefit from such combination therapies. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyc-116
Reactant of Route 2
Reactant of Route 2
Cyc-116

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.